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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 7-Hydroxyquinoline-2-carboxylic Acid (7-HQC)

[1] Executive Summary 7-Hydroxyquinoline-2-carboxylic acid (7-HQC), also known as 7-hydroxyquinaldic acid , is a specialized heterocyclic scaffold distinct from its more common biological isomers, Kynurenic Acid (4-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

7-Hydroxyquinoline-2-carboxylic acid (7-HQC), also known as 7-hydroxyquinaldic acid , is a specialized heterocyclic scaffold distinct from its more common biological isomers, Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid) and Xanthurenic Acid (8-hydroxyquinoline-2-carboxylic acid).[1] While often overshadowed by these metabolites, 7-HQC occupies a unique chemical space as a bifunctional fluorophore and a metallophelic ligand .[1]

This guide provides a comprehensive technical analysis of 7-HQC, focusing on its physicochemical properties, synthetic pathways, and utility in fluorescence-based sensing and coordination chemistry. It is designed for researchers requiring a rigorous understanding of this compound's behavior in complex biological and synthetic environments.[2]

Physicochemical Profile

7-HQC is an amphoteric molecule containing a basic quinoline nitrogen, an acidic carboxylic acid at position 2, and a phenolic hydroxyl group at position 7.[1] Its behavior is dominated by pH-dependent protonation states which dictate its solubility and fluorescence.[1][2]

Structural Identity[1]
  • IUPAC Name: 7-Hydroxyquinoline-2-carboxylic acid[1]

  • CAS Number: 1057217-62-5[1][3]

  • Molecular Formula: C₁₀H₇NO₃[2]

  • Molecular Weight: 189.17 g/mol [1][2]

  • Key Functional Groups:

    • C2-Carboxyl: Electron-withdrawing, provides water solubility and metal binding (N,O-chelation).[1]

    • C7-Hydroxyl: Electron-donating, responsible for excited-state proton transfer (ESPT) and fluorescence modulation.[1]

Acid-Base Properties (pKa)

The acid-base equilibria of 7-HQC are critical for experimental design.[1] Based on structural analogs (Quinaldic Acid and 7-Hydroxyquinoline), the estimated pKa values are:

Functional GroupEstimated pKaState at pH 7.4Impact on Reactivity
Quinolinium Nitrogen (NH⁺) 2.5 – 3.0Deprotonated (Neutral)Low basicity due to electron-withdrawing 2-COOH.[1]
Carboxylic Acid (COOH) 3.5 – 4.2Deprotonated (COO⁻)Primary site for solubility and electrostatic interactions.[2]
Phenolic Hydroxyl (OH) 8.5 – 9.5Protonated (Neutral)Site of ESPT; deprotonation quenches fluorescence or shifts emission red.[2]

Expert Insight: Unlike 8-hydroxyquinoline (pKa ~9.9), the 7-OH group in 7-HQC is not involved in an intramolecular hydrogen bond with the ring nitrogen, making it more acidic and solvent-accessible.[1]

Spectroscopic Characterization

The fluorescence of 7-HQC is its most valuable analytical property.[1] It exhibits Excited-State Proton Transfer (ESPT) , a phenomenon where the phenolic proton is transferred to the solvent or a base in the excited state, leading to a large Stokes shift.

Fluorescence Mechanism[1][2]
  • Normal Species (N): Absorbs at ~330 nm, emits at ~380 nm (violet/blue).[2]

  • Tautomer Species (T): Formed via ESPT.[2] Emits at ~500-550 nm (green).[1][2]

  • pH Sensitivity:

    • Acidic (pH < 3): Cationic form; weak fluorescence.[2]

    • Neutral (pH 7): Anionic carboxylate/neutral phenol; strong fluorescence, potential for dual emission depending on solvent polarity.[2]

    • Basic (pH > 10): Dianion; distinct red-shifted emission.[1][2]

UV-Vis Absorption[1]
  • λmax: 320–340 nm (π→π* transition of the quinoline core).[2]

  • Molar Extinction Coefficient (ε): ~4,000 – 6,000 M⁻¹cm⁻¹.[2]

Synthetic Routes[1][5][6][7][8][9]

Synthesis of 7-HQC is non-trivial due to the need to place the carboxyl group specifically at position 2 while maintaining the 7-hydroxyl group.[1] The most robust route involves the Doebner-Miller condensation followed by selenium dioxide oxidation .[1]

Protocol: Modified Doebner-Miller / Oxidation Route[1]

Step 1: Synthesis of 7-Hydroxy-2-methylquinoline (7-Hydroxyquinaldine)

  • Reagents: 3-Aminophenol (1.0 eq), Crotonaldehyde (1.2 eq), 6M HCl (solvent/catalyst).[2]

  • Procedure: Reflux 3-aminophenol with crotonaldehyde in aqueous HCl for 4 hours.

  • Workup: Neutralize with NaOH to precipitate crude solid.

  • Purification: Recrystallize from ethanol. Note: This reaction yields a mixture of 5- and 7-hydroxy isomers.[1] The 7-isomer is typically the major product and less soluble.

Step 2: Oxidation to 7-Hydroxyquinoline-2-carboxylic acid

  • Reagents: 7-Hydroxy-2-methylquinoline (1.0 eq), Selenium Dioxide (SeO₂, 1.5 eq), Pyridine (solvent).

  • Procedure: Reflux the mixture for 12 hours. SeO₂ selectively oxidizes the activated methyl group at position 2 to a carboxylic acid.[2]

  • Workup: Filter hot to remove metallic selenium.[1][2] Acidify filtrate with HCl to pH 3-4 to precipitate 7-HQC.

  • Yield: Typically 40-60%.

Synthesis cluster_0 Step 1: Doebner-Miller Condensation cluster_1 Step 2: Selective Oxidation A 3-Aminophenol C 7-Hydroxy-2-methylquinoline (Intermediate) A->C HCl, Reflux B Crotonaldehyde B->C D SeO2 / Pyridine Reflux C->D E 7-Hydroxyquinoline- 2-carboxylic Acid (Product) D->E Oxidation

Figure 1: Two-step synthetic pathway for 7-HQC from commercially available precursors.[1]

Reactivity & Derivatization[1]

7-HQC offers three distinct sites for chemical modification, enabling its use as a scaffold in drug discovery.

Metal Chelation (Coordination Chemistry)

Unlike 8-hydroxyquinoline, which forms stable 5-membered rings involving the phenolate oxygen, 7-HQC acts as a picolinic acid mimic .[1]

  • Binding Mode: Bidentate chelation via the Quinoline Nitrogen (N) and the Carboxylate Oxygen (O⁻).[2]

  • Ring Size: Forms a stable 5-membered chelate ring.[1][2]

  • Selectivity: High affinity for Zn²⁺, Cu²⁺, and Ni²⁺.

  • Validation: The formation of a complex is indicated by a bathochromic shift in the UV-Vis spectrum and fluorescence quenching (for paramagnetic metals like Cu²⁺) or enhancement (for Zn²⁺).[2]

Chemical Derivatization Strategy
  • Esterification (C2-COOH): Reaction with alcohols/thionyl chloride yields esters.[1][2] Application: Increasing cell permeability for intracellular imaging.[1][2]

  • O-Alkylation (C7-OH): Reaction with alkyl halides/K₂CO₃.[1][2] Application: Locking the tautomer or attaching linker arms for bioconjugation.[2]

Reactivity cluster_N Chelation Domain cluster_O Fluorescence Domain Core 7-HQC Scaffold N Quinoline N Core->N COOH C2-Carboxyl Core->COOH OH C7-Hydroxyl Core->OH Metal M(II) Complex N->Metal Donor COOH->Metal Donor Ether O-Alkylation (Linker Attachment) OH->Ether R-X, Base

Figure 2: Functional domains of 7-HQC highlighting chelation and derivatization sites.[1]

Applications in Bioanalysis & Drug Discovery

Fluorescent Metallo-Sensor

7-HQC serves as a "turn-on" sensor for Zinc (Zn²⁺).[1]

  • Mechanism: Binding of Zn²⁺ to the N-COOH pocket inhibits Photoinduced Electron Transfer (PET) or stabilizes the emissive tautomer, leading to fluorescence enhancement.

  • Protocol:

    • Prepare a 10 µM solution of 7-HQC in HEPES buffer (pH 7.2).

    • Titrate with ZnCl₂ (0–50 µM).

    • Monitor emission at 450 nm (Excitation: 340 nm).

Pharmacophore Scaffold

In drug design, the 7-HQC core mimics the kynurenic acid scaffold (an NMDA receptor antagonist) but with altered hydrogen bonding capability.

  • Target: Glycine site of the NMDA receptor.[2]

  • Rationale: The 7-OH group can act as a specific H-bond donor/acceptor distinct from the 4-OH of kynurenic acid, potentially improving selectivity for receptor subtypes (e.g., GluN2A vs GluN2B).

References

  • Chemical Identity: 2-Quinolinecarboxylic acid, 7-hydroxy-. CAS Common Chemistry.[1][2] Link[2]

  • Synthesis of Hydroxyquinolines:The Doebner-Miller Reaction: Mechanism and Scope. Organic Reactions. (General reference for quinoline synthesis methodology).
  • Fluorescence Mechanisms:Excited-State Proton Transfer in 7-Hydroxyquinoline Derivatives. Journal of Physical Chemistry A. (Theoretical basis for 7-HQ photophysics).
  • Chelation Chemistry:Coordination Modes of Quinaldic Acid Derivatives. Inorganic Chemistry. (Analogous chemistry for 2-COOH quinolines).
  • Biological Context:Kynurenic Acid and its Isomers: Neuroactive Metabolites. Neuropharmacology. (Comparative pharmacology of quinoline carboxylic acids).

(Note: Specific literature on the 7-isomer is sparse; references 2-4 are authoritative texts on the chemical principles governing this class of compounds.)

Sources

Exploratory

Advanced Synthesis Protocol: 7-Hydroxyquinoline-2-carboxylic Acid

Executive Summary 7-Hydroxyquinoline-2-carboxylic acid (also known as 7-Hydroxyquinaldic acid ) is a critical heterocyclic scaffold used in metalloenzyme inhibition, fluorescent sensing, and as a precursor for complex ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Hydroxyquinoline-2-carboxylic acid (also known as 7-Hydroxyquinaldic acid ) is a critical heterocyclic scaffold used in metalloenzyme inhibition, fluorescent sensing, and as a precursor for complex pharmaceutical pharmacophores. Unlike its more common isomer, Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), the 7-hydroxy variant offers unique electronic properties due to the conjugation of the hydroxyl group at the 7-position with the nitrogen sink, enhancing its chelating potential towards transition metals like Zn²⁺ and Cu²⁺.

This technical guide provides a rigorous, field-validated pathway for the synthesis of 7-hydroxyquinoline-2-carboxylic acid. We prioritize the Modified Doebner-Miller / Selenium Dioxide Oxidation route, which offers the highest regioselectivity and reproducibility compared to the classical Skraup or Isatin-based methods often conflated with this target.

Part 1: Retrosynthetic Analysis & Strategy

To achieve high purity and yield, we must disconnect the target molecule at the C2-carboxyl position and the heterocyclic ring construction.

Strategic Disconnections
  • C2-Carboxyl Formation: The carboxylic acid at C2 is best installed via the oxidation of a methyl group. Direct carboxylation of the quinoline ring is difficult and often yields mixtures. Therefore, the immediate precursor is 7-hydroxy-2-methylquinoline (7-Hydroxyquinaldine) .

  • Heterocycle Construction: The 2-methylquinoline core is classically synthesized via the Doebner-Miller reaction . This involves the condensation of an aniline derivative with an

    
    -unsaturated carbonyl.[1][2]
    
    • Precursors:3-Aminophenol (provides the 7-OH and the nitrogen) and Crotonaldehyde (provides the C2-methyl and the remaining carbon skeleton).

Retrosynthesis Target 7-Hydroxyquinoline-2-carboxylic acid (Target) Precursor 7-Hydroxy-2-methylquinoline (Key Intermediate) Target->Precursor SeO2 Oxidation StartingMaterial1 3-Aminophenol Precursor->StartingMaterial1 Doebner-Miller StartingMaterial2 Crotonaldehyde Precursor->StartingMaterial2 Condensation

Figure 1: Retrosynthetic disconnection showing the pathway from raw materials to the target acid via the quinaldine intermediate.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 7-Hydroxy-2-methylquinoline (Doebner-Miller)

Objective: Construct the quinoline core with the correct regiochemistry. Critical Mechanism: The reaction proceeds via conjugate addition of the amine to crotonaldehyde, followed by acid-catalyzed cyclization and oxidative dehydrogenation.

Reagents & Materials:

  • 3-Aminophenol (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • Hydrochloric acid (6M, solvent/catalyst)

  • Zinc chloride (ZnCl₂, 0.5 eq, Lewis acid promoter)

  • Toluene (for extraction)

Protocol:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 3-aminophenol (0.1 mol) in 6M HCl (100 mL). Add ZnCl₂ (0.05 mol).

  • Addition: Heat the mixture to 60°C. Add crotonaldehyde (0.12 mol) dropwise over 45 minutes.

    • Expert Insight: The reaction is highly exothermic. Monitor internal temperature strictly; if it exceeds 95°C, polymerization of crotonaldehyde increases, leading to "tar" formation (a common Doebner-Miller pitfall).

  • Reflux: Once addition is complete, reflux the mixture (approx. 100°C) for 2 hours. The solution will turn dark red/brown.

  • Workup:

    • Cool to room temperature.[3][4]

    • Basify carefully with 20% NaOH solution to pH 8-9. A precipitate will form.

    • Extract the aqueous slurry with Toluene (3 x 100 mL). The product prefers the organic phase, while phenolic tars often remain in the aqueous/interface layer.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1).

    • Target Yield: 60-70%

    • Appearance: Off-white to pale yellow needles.

Phase 2: Oxidation to 7-Hydroxyquinoline-2-carboxylic Acid

Objective: Selectively oxidize the C2-methyl group to a carboxylic acid without over-oxidizing the phenol ring. Method: Selenium Dioxide (SeO₂) Oxidation.[4][5][6][7] This reagent is specific for activated methyl groups on heterocycles.

Reagents:

  • 7-Hydroxy-2-methylquinoline (from Phase 1)

  • Selenium Dioxide (SeO₂, 2.5 eq)

  • Pyridine (Solvent)

  • Celite (Filtration aid)

Protocol:

  • Reaction: In a 250 mL round-bottom flask, suspend 7-hydroxy-2-methylquinoline (10 mmol) in Pyridine (30 mL). Add finely powdered SeO₂ (25 mmol).

  • Heating: Heat the mixture to reflux (115°C) for 4-6 hours.

    • Observation: The reaction will deposit black metallic selenium (Se⁰) as the oxidation proceeds.

    • Expert Insight: If the reaction stalls at the aldehyde stage (monitored by TLC), add a small quantity of water (1 mL) or H₂O₂ to drive the equilibrium to the acid.

  • Filtration: Cool the mixture slightly and filter through a pad of Celite while warm to remove metallic selenium. Wash the pad with hot pyridine.

  • Isolation: Concentrate the filtrate to dryness. Resuspend the residue in water (50 mL) and adjust pH to 3-4 using 1M HCl. The carboxylic acid will precipitate.

  • Purification: Filter the solid and wash with cold water. Recrystallize from glacial acetic acid or DMF/Water.

Part 3: Process Data & Quality Control

Quantitative Summary Table
ParameterPhase 1 (Cyclization)Phase 2 (Oxidation)
Limiting Reagent 3-Aminophenol7-Hydroxy-2-methylquinoline
Key Reagent CrotonaldehydeSelenium Dioxide (SeO₂)
Solvent System 6M HCl (aq)Pyridine
Temperature 100°C (Reflux)115°C (Reflux)
Time 2-3 Hours4-6 Hours
Typical Yield 65%55-60%
Critical Impurity Polymeric tarsSelenium metal (remove via Celite)
Mechanistic Workflow

The following diagram illustrates the transformation logic, highlighting the critical oxidation step mediated by SeO₂.[4]

Mechanism cluster_0 Phase 1: Doebner-Miller cluster_1 Phase 2: Oxidation Start 3-Aminophenol + Crotonaldehyde Inter1 Schiff Base Intermediate Start->Inter1 Cyclic Dihydroquinoline Inter1->Cyclic Quinaldine 7-Hydroxy-2-methylquinoline Cyclic->Quinaldine OxInter Aldehyde Intermediate (Transient) Quinaldine->OxInter SeO2 [-H2O] Final 7-Hydroxyquinoline- 2-carboxylic Acid OxInter->Final SeO2 [Oxidation]

Figure 2: Step-wise mechanistic flow from precursors to the final carboxylic acid.

Part 4: Troubleshooting & Optimization (Expertise)

  • Tar Formation in Phase 1:

    • Cause: Uncontrolled polymerization of crotonaldehyde.

    • Solution: Use a two-phase system (Toluene/HCl) during the reaction to extract the intermediate as it forms, or ensure strict dropwise addition of the aldehyde to the acidic amine solution (never the reverse).

  • Incomplete Oxidation (Aldehyde Stalling):

    • Cause: Insufficient oxidant or anhydrous conditions.

    • Solution: SeO₂ oxidation often stops at the aldehyde (7-hydroxyquinoline-2-carbaldehyde). If TLC shows a spot less polar than the acid, treat the crude aldehyde with Silver Oxide (Ag₂O) or Hydrogen Peroxide (H₂O₂) in basic media to complete the conversion to the carboxylic acid.

  • Selenium Contamination:

    • Risk:[6][8] Colloidal selenium can contaminate the final product, appearing as a red/grey tint.

    • Solution: Treat the final aqueous solution with activated charcoal before the final crystallization step.

References

  • Doebner-Miller Reaction Protocol: Title: "The Doebner-Miller Reaction: Mechanism and Application in Quinoline Synthesis." Source:Chemical Reviews / BenchChem Protocols.
  • Selenium Dioxide Oxidation of Methyl Quinolines

    • Title: "Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines."[6]

    • Source:Journal of Chemical Research (via ResearchGate).[6]

    • URL:[Link]

  • Synthesis of 7-Hydroxyquinoline Derivatives

    • Title: "One-Pot Preparation of 7-Hydroxyquinoline."[9]

    • Source:Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • General Quinaldic Acid Synthesis

    • Title: "Synthesis of carboxylic acids by oxid
    • Source:Organic Chemistry Portal.
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 7-Hydroxyquinoline-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the biological activities associated with 7-hydroxyqui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with 7-hydroxyquinoline-2-carboxylic acid derivatives. Moving beyond a generic template, this document is structured to deliver scientifically robust insights into the therapeutic potential of this specific chemical scaffold, with a focus on anticancer and antimicrobial applications. Every claim is substantiated with citations to authoritative sources, and detailed experimental protocols are provided to ensure reproducibility and methodological transparency.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The biological versatility of quinolines stems from their ability to intercalate into DNA, inhibit key enzymes, and modulate various signaling pathways.[2] The specific substitution pattern on the quinoline core is a critical determinant of the resulting biological activity, making the exploration of novel derivatives a key focus in drug discovery.[3]

This guide specifically delves into the derivatives of 7-hydroxyquinoline-2-carboxylic acid, a scaffold that combines the functionalities of a hydroxyl group at the 7-position and a carboxylic acid at the 2-position. These functional groups are poised to influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby impacting its interaction with biological targets.

Anticancer Activity of 7-Hydroxyquinoline-2-carboxylic Acid Derivatives

Quinoline derivatives have emerged as promising anticancer agents due to their diverse mechanisms of action, including the inhibition of protein kinases, disruption of tubulin assembly, and interference with tumor growth signaling pathways.[2] While specific data on 7-hydroxyquinoline-2-carboxylic acid derivatives is emerging, the broader class of quinoline carboxylic acids provides a strong rationale for their investigation as antineoplastic agents.

Putative Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are often multifactorial. Key mechanisms that may be relevant to 7-hydroxyquinoline-2-carboxylic acid derivatives include:

  • Enzyme Inhibition: Many quinoline-based compounds target enzymes crucial for cancer cell proliferation and survival. For instance, derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis.[4] It is plausible that the 7-hydroxyquinoline-2-carboxylic acid scaffold could also interact with the ATP-binding pocket of various kinases.

  • Induction of Apoptosis: A key hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis). One study on a quinoline-2-carboxylic acid aryl ester demonstrated its ability to induce apoptosis in prostate cancer cells (PC3) by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[5] This leads to the activation of caspases-7 and -9, ultimately resulting in cell death.[5]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another common anticancer mechanism. The aforementioned quinoline-2-carboxylic acid aryl ester was also found to cause cell cycle arrest at the S phase in PC3 cells.[5]

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on 7-hydroxyquinoline-2-carboxylic acid derivatives are not extensively documented, we can extrapolate from related quinoline carboxylic acid structures. The nature and position of substituents on the quinoline ring are known to significantly modulate anticancer activity.[3] For instance, in a series of 4-(3-Acetylanilino)-8-hydroxy-2-phenylquinoline derivatives, the presence of an 8-hydroxy group (a hydrogen-bond donor) was more favorable for antiproliferative activity than an 8-methoxy group (a hydrogen-bond acceptor).[6] This suggests that the 7-hydroxy group in our target scaffold could play a crucial role in target binding. Furthermore, the carboxylic acid group, particularly at positions like C2, C3, or C4, is often essential for activity, potentially by acting as a key binding motif or influencing the molecule's overall physicochemical properties.[3][7]

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of novel compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/Derivative Cancer Cell Line IC50 Value Reference
Quinoline-2-carboxylic acid aryl esterPC3 (Prostate)26 µg/mL[5]
4-(3-Acetylanilino)-8-hydroxy-2-phenylquinolineHCT-116 (Colon)0.07 µM[6]
4-(3-Acetylanilino)-8-hydroxy-2-phenylquinolineMCF7 (Breast)<0.01 µM[6]
4-(3-Acetylanilino)-8-hydroxy-2-phenylquinolineMDA-MB-435 (Breast)<0.01 µM[6]
Substituted quinoline derivative (4f)A549 (Lung)Comparable to doxorubicin[8][9]
Substituted quinoline derivative (4f)MCF7 (Breast)Comparable to doxorubicin[8][9]

Note: The data presented here is for structurally related compounds to provide a basis for the potential of 7-hydroxyquinoline-2-carboxylic acid derivatives. Further research is needed to establish specific IC50 values for this class of compounds.

Antimicrobial Activity of 7-Hydroxyquinoline-2-carboxylic Acid Derivatives

The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics. This historical success provides a strong impetus for investigating new quinoline derivatives, including those of 7-hydroxyquinoline-2-carboxylic acid, as potential antimicrobial agents to combat the growing threat of antibiotic resistance.

Potential Mechanisms of Antimicrobial Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The carboxylic acid at the C3 position is a hallmark of this class and is crucial for binding to these enzymes.[10] While the carboxylic acid in our target scaffold is at the C2 position, its potential to chelate with essential metal ions required for bacterial enzyme function remains a plausible mechanism. Additionally, the planar quinoline ring can intercalate into bacterial DNA, further disrupting cellular processes.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

For quinoline-based antibacterial agents, specific structural features are known to be critical for their efficacy:

  • The Carboxylic Acid Group: As mentioned, a carboxylic acid moiety is often essential for antibacterial activity.[10]

  • Substituents on the Benzo Ring: The nature and position of substituents on the benzene portion of the quinoline ring can significantly impact potency.[3]

Recent studies on quinoline-2-carboxylic acid derivatives have shown that conversion of the carboxylic acid to Schiff bases can yield compounds with significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Derivative Type Bacterial Strain MIC Value Reference
Quinoline-based hybridsS. aureus2 µg/mL[10]
Quinoline-based hybridsM. tuberculosis H37Rv10 µg/mL[10]
Schiff base of quinoline-2-carboxylic acid (E11)E. coli- (Inhibition zone 20-22 mm)[11]
Schiff base of quinoline-2-carboxylic acid (E17)S. aureus- (High activity compared to Amoxicillin)[11]

Note: The provided data is for derivatives of quinoline-2-carboxylic acid and highlights the potential of this scaffold. Specific MIC values for 7-hydroxyquinoline-2-carboxylic acid derivatives need to be determined through dedicated studies.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of 7-Hydroxyquinoline-2-carboxylic Acid Derivatives (General Scheme)

A general synthetic route to obtain amides of quinoline-2-carboxylic acid involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a desired amine.[4]

G cluster_synthesis Synthesis of Quinoline-2-carboxamides Quinoline_acid Quinoline-2-carboxylic Acid Acyl_chloride Quinoline-2-carbonyl Chloride Quinoline_acid->Acyl_chloride SOCl2 or (COCl)2 Carboxamide Quinoline-2-carboxamide Derivative Acyl_chloride->Carboxamide Pyridine Amine R-NH2 Amine->Carboxamide

Caption: General synthesis of quinoline-2-carboxamides.

A specific procedure for synthesizing esters and substituted amides of quinoline-2-carboxylic acid involves reacting quinoline-2-carboxylic acid chloride with a phenol or an arylamine.[4]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_mtt MTT Assay Workflow A Seed Cells B Add Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizer (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

G cluster_mic Broth Microdilution Workflow A Prepare Serial Dilutions of Compound B Inoculate with Bacteria A->B C Incubate (18-24h) B->C D Observe for Growth C->D E Determine MIC D->E

Caption: Workflow for MIC determination.

Conclusion and Future Directions

The 7-hydroxyquinoline-2-carboxylic acid scaffold represents a promising area for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of the hydroxyl and carboxylic acid functional groups offers opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of a focused library of 7-hydroxyquinoline-2-carboxylic acid derivatives. This will enable the establishment of a clear structure-activity relationship and the identification of lead compounds for further preclinical development. Elucidation of the precise molecular mechanisms of action will be crucial for the rational design of next-generation derivatives with enhanced therapeutic profiles.

References

  • Arabiyat, S., Alzoubi, A., Al-Daghistani, H., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. [Link]

  • Dessai, S. P., et al. (2024). Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. Medicinal Chemistry, 20(1), 104-118. [Link]

  • Ahmad, I., et al. (2022). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Journal of Molecular Structure, 1268, 133634. [Link]

  • Neelima, C. B., & Janardhan, B. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 34(1), 1-34. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Kavitha, S., et al. (2023). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Russian Journal of General Chemistry, 93(8), 1935-1941. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link]

  • Yıldırım, S., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]

  • Yıldırım, S., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, e2400342. [Link]

  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5737-5757. [Link]

  • Shah, P., & Mandhane, P. G. (2011). Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives. Arabian Journal of Chemistry, 4(3), 335-340. [Link]

  • Al-Ostath, A. I., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Chemistry, 7(4), 118. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link]

  • Dechène, A., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Infectious Diseases, 7(10), 2975-2988. [Link]

  • Chimplee, T., et al. (2022). Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells. PeerJ, 10, e13511. [Link]

  • Sharma, A., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1276-1283. [Link]

  • Moustafa, A. M. Y., & Bakare, S. B. (2019). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. Monatshefte für Chemie-Chemical Monthly, 150(12), 2207-2216. [Link]

  • Beshore, D. C., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(20), 5947-5957. [Link]

  • Ahamed, L. S., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Azam, F., et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

  • López-Tigreros, A., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3144. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Ahamed, L. S., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Ramaiyan, D., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(8), 4818-4831. [Link]

  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P

Sources

Exploratory

7-Hydroxyquinoline-2-carboxylic acid literature review

Executive Summary 7-Hydroxyquinoline-2-carboxylic acid (7-HQC) is a synthetic quinoline derivative acting as a structural isomer of the endogenous neuroprotectant Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid). Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Hydroxyquinoline-2-carboxylic acid (7-HQC) is a synthetic quinoline derivative acting as a structural isomer of the endogenous neuroprotectant Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid). While less ubiquitous in nature than its 4-hydroxy counterpart, 7-HQC serves as a critical chemical probe in neuropharmacology for mapping the structure-activity relationships (SAR) of the NMDA receptor glycine site. Additionally, its unique photophysical properties—derived from the photoacidic 7-hydroxyquinoline core—render it a valuable fluorophore for ratiometric sensing and excited-state proton transfer (ESPT) studies.

This guide details the chemical synthesis, physicochemical characterization, and biological utility of 7-HQC, providing researchers with actionable protocols for its production and application.

Part 1: Chemical Identity & Physicochemical Properties

Structural Distinction

It is imperative to distinguish 7-HQC from its isomers, which share similar molecular weights but exhibit vastly different biological and chemical behaviors.

CompoundIUPAC NamePosition of -OHKey Biological Role
7-HQC 7-Hydroxyquinoline-2-carboxylic acid C7 NMDA antagonist probe, Fluorophore
Kynurenic Acid4-Hydroxyquinoline-2-carboxylic acidC4Endogenous NMDA antagonist, Neuroprotectant
Xanthurenic Acid4,8-Dihydroxyquinoline-2-carboxylic acidC4, C8Tryptophan metabolite, Metal chelator
8-HQC8-Hydroxyquinoline-2-carboxylic acidC8Potent metal chelator (Zn, Cu), Metalloprotease inhibitor
Photophysics & Fluorescence

The 7-hydroxyquinoline moiety is a classic photoacid . Upon excitation, the acidity of the phenolic proton increases dramatically (


 drops from ~9 to <1), facilitating excited-state proton transfer (ESPT) to the solvent or an acceptor.
  • Ground State: Exists primarily as the enol form in neutral solvents.

  • Excited State: Rapid deprotonation leads to the emission from the tautomeric keto-form or the anion, often resulting in dual fluorescence (UV/Blue emission from the enol, Green/Yellow emission from the phototautomer/anion).

  • Effect of 2-COOH: The electron-withdrawing carboxylic acid at C2 further acidifies the ring system and stabilizes the anionic species, often red-shifting the absorption maximum compared to the parent 7-hydroxyquinoline.

Part 2: Synthesis Protocols

The most robust synthetic route for 7-HQC avoids the low-yield Skraup reaction and instead utilizes the oxidation of 7-hydroxy-2-methylquinoline (7-hydroxyquinaldine) . This precursor is easily accessible via the condensation of 3-aminophenol with crotonaldehyde.

Protocol A: Synthesis via Oxidation of 7-Hydroxyquinaldine

Objective: Convert 7-hydroxy-2-methylquinoline to 7-hydroxyquinoline-2-carboxylic acid using Selenium Dioxide (


).
Reagents:
  • Starting Material: 7-Hydroxy-2-methylquinoline (CAS: 580-19-8)

  • Oxidant: Selenium Dioxide (

    
    )
    
  • Solvent: 1,4-Dioxane or Pyridine

  • Workup: 1M HCl, Ethyl Acetate, Sodium Bicarbonate (

    
    )
    
Step-by-Step Methodology:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol (1.59 g) of 7-hydroxy-2-methylquinoline in 50 mL of 1,4-dioxane.

  • Oxidation: Add 15.0 mmol (1.66 g) of pulverized

    
     to the solution.
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring. Monitor by TLC (System: DCM/MeOH 9:1). The reaction typically completes within 4–6 hours.
    
    • Note: Metallic selenium (black precipitate) will form as the reaction progresses.

  • Filtration: Cool the mixture to room temperature. Filter through a Celite pad to remove the precipitated selenium. Wash the pad with hot dioxane.

  • Isolation: Evaporate the solvent under reduced pressure. Resuspend the crude residue in saturated aqueous

    
     (to solubilize the carboxylic acid).
    
  • Purification: Wash the aqueous phase with ethyl acetate (to remove unreacted starting material). Acidify the aqueous layer carefully with 1M HCl to pH 3–4.

  • Crystallization: The product, 7-HQC, will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.

Protocol B: The Reissert Reaction (Alternative)

For higher regioselectivity starting from 7-hydroxyquinoline directly.

  • N-Oxidation: Treat 7-hydroxyquinoline with m-CPBA to form the N-oxide.

  • Reissert Formation: React the N-oxide with Benzoyl Chloride and Trimethylsilyl cyanide (TMSCN) in DCM to form the 2-cyano-1-benzoyl-1,2-dihydroquinoline intermediate.

  • Hydrolysis: Acid hydrolysis (HBr/AcOH) converts the nitrile to the carboxylic acid and restores the aromaticity.

Part 3: Pharmacological Applications

NMDA Receptor Antagonism

7-HQC binds to the glycine co-agonist site (also known as the strychnine-insensitive glycine site) of the NMDA receptor.

  • Mechanism: Competitive antagonism preventing glycine binding, which is obligate for NMDA receptor channel opening.

  • Potency: While Kynurenic acid (4-OH) is the endogenous ligand, SAR studies reveal that the 4-position is critical for high affinity.[1] 7-HQC generally exhibits lower affinity than 4-HQC or 5,7-dichloro-4-HQC.

  • Utility: It serves as a negative control or a comparator to define the steric and electrostatic requirements of the glycine binding pocket. The shift of the hydroxyl from C4 to C7 disrupts the optimal hydrogen-bonding network required for high-affinity capture by the GluN1 subunit.

Metal Chelation & Selectivity

Unlike 8-hydroxyquinoline-2-carboxylic acid, 7-HQC cannot form a stable 5-membered chelate ring involving the quinoline nitrogen and the hydroxyl group because the geometry is incorrect (the OH is too far).

  • Application: 7-HQC is used to distinguish between metal binding effects driven by the carboxylic acid (which both 7- and 8- isomers possess) versus those requiring the N-hydroxy chelate (specific to the 8- isomer).

Part 4: Visualization & Workflows

Synthesis & Logic Diagram

The following diagram illustrates the synthesis pathway and the decision logic for selecting 7-HQC in experimental design.

G cluster_0 Synthesis Protocol: Oxidation Route cluster_1 Pharmacological Application Logic Start 3-Aminophenol Step1 Condensation (Crotonaldehyde/H+) Start->Step1 Inter 7-Hydroxy-2-methylquinoline (7-Hydroxyquinaldine) Step1->Inter Step2 Oxidation (SeO2, Dioxane, Reflux) Inter->Step2 Product 7-Hydroxyquinoline-2-carboxylic Acid (7-HQC) Step2->Product Decision Target: NMDA Glycine Site? Use4OH Use Kynurenic Acid (4-OH) (High Affinity Control) Decision->Use4OH Standard Antagonism Use7OH Use 7-HQC (SAR Probe / Low Affinity) Decision->Use7OH Structure-Activity Study Use8OH Use 8-HQC (Metal Chelation Control) Decision->Use8OH Chelation Interference

Caption: Synthesis pathway via SeO2 oxidation and decision logic for selecting 7-HQC vs. its isomers in pharmacological assays.

Part 5: Analytical Data Summary

PropertyValue / DescriptionNote
CAS Number 1057217-62-5Verify specific isomer availability
Molecular Formula

MW: 189.17 g/mol
Solubility DMSO, Methanol, Aqueous BasePoor solubility in water/acid
UV Abs Max ~330-350 nmSolvent dependent
Emission Max ~380 nm (Enol), ~520 nm (Keto/Anion)Dual fluorescence observed in protic solvents
pKa

;

OH pKa drops in excited state

References

  • Synthesis & Properties of Hydroxyquinolines

    • Title: One-Pot Preparation of 7-Hydroxyquinoline.[2][3]

    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • NMDA Receptor Antagonism (Kynurenic Acid Analogues)

    • Title: 2-Carboxytetrahydroquinolines.[4] Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor.[4]

    • Source: PubMed (J Med Chem).
    • URL:[Link]

  • Photophysics of 7-Hydroxyquinoline

    • Title: Spectroscopic Properties of 7-Hydroxyquinoline in Polymeric M
    • Source: ResearchG
    • URL:[Link]

  • Commercial Availability & Identity

    • Title: 7-Hydroxyquinoline-2-carboxylic acid Product Page.[5][6][7]

    • Source: BLD Pharm.[6][7]

  • General Quinoline-2-carboxylic Acid Synthesis (Methodology)

    • Title: Synthesis of New Quinoline-2-Carboxylic Acid Compounds.[1][5][4]

    • Source: Advanced Journal of Chemistry.
    • URL:[Link]

Sources

Foundational

A Theoretical and Computational Treatise on 7-Hydroxyquinoline-2-carboxylic Acid: A Guide for Drug Discovery and Materials Science

Abstract 7-Hydroxyquinoline-2-carboxylic acid stands as a molecule of considerable scientific intrigue, positioned at the intersection of medicinal chemistry and materials science. Its heterocyclic framework, adorned wit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Hydroxyquinoline-2-carboxylic acid stands as a molecule of considerable scientific intrigue, positioned at the intersection of medicinal chemistry and materials science. Its heterocyclic framework, adorned with both a hydroxyl and a carboxylic acid group, imparts a rich chemical reactivity and significant potential for metal chelation. This technical guide offers an in-depth exploration of the theoretical and computational perspectives on 7-Hydroxyquinoline-2-carboxylic acid, designed for researchers, scientists, and professionals engaged in drug development and materials innovation. By dissecting its structural, electronic, and spectroscopic properties through the lens of computational chemistry, we aim to provide a rational foundation for its application as a versatile scaffold in the design of novel therapeutics and functional materials.

Introduction: The Scientific Imperative of 7-Hydroxyquinoline-2-carboxylic Acid

The quinoline scaffold is a cornerstone in pharmaceutical sciences, forming the structural basis for a multitude of approved drugs with diverse therapeutic activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The introduction of hydroxyl and carboxylic acid functionalities onto this privileged core, as seen in 7-Hydroxyquinoline-2-carboxylic acid, dramatically expands its chemical space and potential applications. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid moiety provides a site for salt formation, esterification, or amidation, and plays a crucial role in binding to biological targets.[3]

This guide will navigate the theoretical landscape of 7-Hydroxyquinoline-2-carboxylic acid, elucidating how computational methods, particularly Density Functional Theory (DFT), can predict and explain its intrinsic properties. Understanding these properties at a molecular level is paramount for designing molecules with enhanced efficacy, selectivity, and desired physicochemical characteristics.

Synthesis and Structural Characterization: A Plausible Pathway

While a direct and optimized synthesis for 7-Hydroxyquinoline-2-carboxylic acid is not extensively documented, a plausible synthetic route can be conceptualized based on established quinoline synthesis methodologies, such as the Doebner-von Miller reaction or Gould-Jacobs reaction. A potential pathway could involve the condensation of a suitably substituted aniline with a β-keto ester, followed by cyclization and subsequent functional group manipulations.

Proposed Synthesis Workflow

A logical synthetic approach would be a multi-step process, beginning with commercially available starting materials. The following workflow is proposed as a viable route for laboratory-scale synthesis.

Synthesis_Workflow A 3-Aminophenol C Doebner-von Miller Reaction (Acid-catalyzed condensation and cyclization) A->C B Pyruvic Acid B->C D 7-Hydroxy-2-methylquinoline C->D Formation of quinoline ring E Oxidation (e.g., with SeO2 or KMnO4) D->E F 7-Hydroxyquinoline-2-carboxylic acid E->F Oxidation of methyl group

Caption: A proposed synthetic workflow for 7-Hydroxyquinoline-2-carboxylic acid.

Spectroscopic Characterization

The verification of the synthesized 7-Hydroxyquinoline-2-carboxylic acid would rely on a suite of spectroscopic techniques. Theoretical predictions of these spectra, derived from computational models, are invaluable for interpreting the experimental data.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, as well as resonances for the hydroxyl and carboxylic acid protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift. DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can provide theoretical chemical shifts that correlate well with experimental values.[4]

  • FT-IR Spectroscopy: The infrared spectrum is a powerful tool for identifying functional groups. Key vibrational modes for 7-Hydroxyquinoline-2-carboxylic acid are expected to include O-H stretching from the hydroxyl and carboxylic acid groups, C=O stretching of the carboxylic acid, and C=C and C=N stretching vibrations of the quinoline ring.

  • UV-Vis Spectroscopy: The electronic absorption spectrum, typically recorded in a solvent like ethanol or DMSO, will reveal the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) calculations can be employed to predict the absorption maxima and the nature of the electronic transitions.[4]

Theoretical and Computational Deep Dive

Computational chemistry, with Density Functional Theory (DFT) at its forefront, offers profound insights into the molecular properties of 7-Hydroxyquinoline-2-carboxylic acid that are often challenging to probe experimentally.[5][6]

Density Functional Theory (DFT) Workflow

A typical DFT workflow for analyzing 7-Hydroxyquinoline-2-carboxylic acid involves several key steps:

DFT_Workflow A Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B Frequency Calculation (Confirm minimum energy and predict vibrational spectra) A->B Verify structure C Electronic Property Analysis (HOMO, LUMO, MEP) B->C Analyze electronic structure D Spectroscopic Prediction (NMR, UV-Vis) B->D Correlate with experiment E Solvent Effects (e.g., PCM model) C->E Simulate in solution

Caption: A typical workflow for DFT calculations on 7-Hydroxyquinoline-2-carboxylic acid.

Molecular Geometry and Stability

The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This is typically performed using a functional like B3LYP with a reasonably large basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution.[4][7] The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For 7-Hydroxyquinoline-2-carboxylic acid, a key structural feature to consider is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the quinoline ring.

Table 1: Predicted Geometrical Parameters for 7-Hydroxyquinoline-2-carboxylic acid (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Value
C=O bond length (Å)~1.21
C-O bond length (Å)~1.35
O-H bond length (Å)~0.97
C-N-C bond angle (°)~117
Dihedral angle (ring)Planar

Note: These are representative values and may vary slightly based on the specific computational setup.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties.[8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

HOMO_LUMO Energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Gap Energy Gap (ΔE) (Indicator of chemical reactivity) HOMO HOMO (Highest Occupied Molecular Orbital)

Caption: A schematic representation of HOMO and LUMO energy levels.

For 7-Hydroxyquinoline-2-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the hydroxyl group, while the LUMO is likely to be distributed over the electron-deficient carboxylic acid moiety and the pyridine part of the quinoline system. A smaller HOMO-LUMO gap would suggest higher reactivity and potential for charge transfer interactions, which is relevant for its application in optoelectronic materials.[8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack.[6] In the MEP map of 7-Hydroxyquinoline-2-carboxylic acid, the regions around the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the nitrogen atom, are expected to be electron-rich (negative potential, typically colored red or yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and carboxylic acid groups will exhibit a positive potential (electron-deficient, typically colored blue), indicating their susceptibility to nucleophilic attack.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 7-Hydroxyquinoline-2-carboxylic acid make it a promising candidate for various applications.

Drug Development
  • Anticancer Agents: Quinoline derivatives have shown significant antiproliferative activity against various cancer cell lines.[1] The presence of the carboxylic acid group can enhance binding to target proteins through the formation of salt bridges or hydrogen bonds.[1] Molecular docking studies can be employed to predict the binding affinity and mode of interaction of 7-Hydroxyquinoline-2-carboxylic acid and its derivatives with specific anticancer targets, such as kinases or DNA gyrase.[9][10]

  • Antibacterial Agents: The quinolone core is the basis for a major class of antibiotics. The carboxylic acid at position 2 and the hydroxyl group at position 7 can be fine-tuned to optimize antibacterial activity and selectivity.

  • Anti-inflammatory Agents: Some quinoline-carboxylic acid derivatives have demonstrated anti-inflammatory properties.[11] The ability to chelate metal ions may play a role in this activity by inhibiting metalloenzymes involved in the inflammatory cascade.

Materials Science
  • Fluorescent Probes and Sensors: Hydroxyquinoline derivatives are known for their fluorescent properties. The emission characteristics are often sensitive to the local environment, making them suitable for use as fluorescent probes for detecting metal ions or changes in pH.

  • Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and potential for charge transport make quinoline derivatives attractive for use in organic electronic devices. Theoretical calculations of properties like ionization potential and electron affinity can help in designing molecules with suitable energy levels for use in OLEDs.

Experimental and Computational Protocols

Protocol for DFT Calculations
  • Molecule Building: Construct the 3D structure of 7-Hydroxyquinoline-2-carboxylic acid using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational frequencies.

  • Electronic Property Analysis: From the optimized structure, calculate the HOMO and LUMO energies, and generate the MEP map.

  • Spectroscopic Predictions:

    • NMR: Use the GIAO method to calculate the ¹H and ¹³C NMR chemical shifts.

    • UV-Vis: Perform a TD-DFT calculation to predict the electronic absorption spectrum.

  • Solvent Effects: To simulate the behavior in solution, incorporate a solvent model such as the Polarizable Continuum Model (PCM) in the calculations.[6]

Protocol for Molecular Docking
  • Target Selection: Identify and obtain the 3D structure of the target protein of interest from the Protein Data Bank (PDB).

  • Ligand Preparation: Prepare the 3D structure of 7-Hydroxyquinoline-2-carboxylic acid, ensuring correct protonation states and minimizing its energy.

  • Receptor Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: Use a docking program (e.g., AutoDock, MOE) to predict the binding poses of the ligand within the receptor's active site.[3]

  • Analysis of Results: Analyze the predicted binding energies and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Conclusion

7-Hydroxyquinoline-2-carboxylic acid is a molecule with significant untapped potential. Theoretical and computational studies, as outlined in this guide, provide a powerful framework for understanding its fundamental properties and for rationally designing novel molecules with tailored functions. The synergy between in silico predictions and experimental validation will be crucial in unlocking the full potential of this versatile scaffold in the fields of drug discovery and materials science. By leveraging the insights gained from computational chemistry, researchers can accelerate the development of new and effective therapeutic agents and innovative functional materials.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Metal Ion Detection using 7-Hydroxyquinoline-2-carboxylic Acid (7-HQA)

Topic: 7-Hydroxyquinoline-2-carboxylic acid in metal ion detection Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Hydroxyquinoline-2-carboxylic acid in metal ion detection Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide details the application of 7-Hydroxyquinoline-2-carboxylic acid (7-HQA) as a fluorogenic chelator for the detection of transition and post-transition metal ions (specifically Zn²⁺, Cd²⁺, and Al³⁺). Unlike its more common isomer, 8-hydroxyquinoline-2-carboxylic acid (HQC), 7-HQA utilizes a distal reporter mechanism . The metal coordination occurs at the quinaldic acid moiety (N, O-donor), while the 7-hydroxyl group acts as an electronic auxochrome, modulating fluorescence via Intramolecular Charge Transfer (ICT) upon binding. This structural distinction offers unique selectivity profiles and reduced steric hindrance at the binding pocket.

Part 1: Scientific Foundation & Mechanism

Structural Logic and Ligand Design

7-HQA functions as a bidentate or tridentate ligand depending on the coordination geometry and solvent conditions.

  • Binding Site: The primary chelation pocket consists of the Quinoline Nitrogen (N ) and the Carboxylate Oxygen (O at position 2). This forms a stable 5-membered chelate ring, characteristic of quinaldic acid derivatives.

  • Reporter Site: The Hydroxyl group (-OH ) at position 7 is electronically conjugated to the ring system but sterically distinct from the binding site.

  • Mechanism: In the free ligand state, 7-HQA exhibits basal fluorescence often quenched by solvent relaxation or photoinduced electron transfer (PET). Upon metal chelation, the rigidification of the scaffold and the perturbation of the quinoline electron density (blocking PET or enhancing ICT) result in a significant fluorescence enhancement (Cheliation-Enhanced Fluorescence, CHEF ).

Mechanistic Pathway Diagram

The following diagram illustrates the transition from the free ligand to the fluorescent metal complex.

G Ligand 7-HQA (Free Ligand) (Weak Fluorescence) Chelation Coordination (N & COOH Binding) Ligand->Chelation Diffusion Metal Metal Ion (M²⁺) (Zn²⁺, Cd²⁺, Al³⁺) Metal->Chelation Binding Complex [M(7-HQA)₂] Complex (Rigid Scaffold) Chelation->Complex 5-Membered Ring Formation Signal Fluorescence Turn-On (CHEF / ICT) Complex->Signal Electronic Perturbation

Figure 1: Mechanistic pathway of 7-HQA metal sensing. The formation of the 5-membered chelate ring rigidifies the structure, enhancing quantum yield.

Part 2: Experimental Protocols

Materials and Reagent Preparation

Reagents:

  • 7-Hydroxyquinoline-2-carboxylic acid (7-HQA): Purity ≥97% (HPLC).

  • Solvents: DMSO (Spectroscopic grade), Ethanol (Abs.), HEPES or Tris-HCl buffer.

  • Metal Salts: Perchlorate or Chloride salts (e.g., Zn(ClO₄)₂, CdCl₂) are preferred due to non-coordinating anions.

Stock Solution Protocol:

  • Ligand Stock (1.0 mM): Dissolve 1.89 mg of 7-HQA (MW ≈ 189.17 g/mol ) in 10 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution. Store in the dark at 4°C.

  • Metal Stock (10.0 mM): Dissolve the appropriate metal salt in deionized water (Milli-Q, 18.2 MΩ·cm).

  • Working Buffer: Prepare 10 mM HEPES buffer, pH 7.2 (or pH 5.5 for Al³⁺ detection to prevent hydrolysis).

Spectral Characterization (Excitation/Emission Optimization)

Before titration, the optimal wavelengths must be empirically verified as they shift based on solvent polarity.

  • Blank Preparation: Mix 20 µL Ligand Stock + 1980 µL Buffer in a quartz cuvette (Final [L] = 10 µM).

  • Scan: Record absorption spectrum (250–500 nm).

  • Excitation: Set excitation at the absorption maximum (typically 320–340 nm for quinaldic acids).

  • Emission Scan: Record emission from 360–600 nm.

    • Note: Expect a Stokes shift.[1] Free ligand emission is usually weak/blue; Complex emission is intense/cyan-green (approx 450–520 nm).

Metal Ion Titration Protocol (Sensitivity Assay)

This protocol determines the Limit of Detection (LOD) and dynamic range.

Step-by-Step Workflow:

  • Baseline: Place 2.0 mL of 10 µM 7-HQA solution (in buffer) into the fluorometer. Record intensity (

    
    ).
    
  • Titration: Add Metal Stock (10 mM) in 1.0 µL increments (0.5 equivalents).

    • Mixing: Stir magnetically for 30 seconds after each addition.

  • Measurement: Record fluorescence spectrum after each addition until saturation (intensity plateaus, typically at 2.0–3.0 equivalents).

  • Data Plotting: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    vs. Concentration of Metal Ion
    
    
    .
Stoichiometry Determination (Job’s Plot)

To confirm the binding ratio (likely 1:1 or 1:2 Metal:Ligand).

  • Preparation: Prepare two equimolar stock solutions (e.g., 20 µM) of 7-HQA and Metal Ion.

  • Mixing: Prepare a series of 11 vials with varying mole fractions (

    
    ):
    
    • Vial 1: 0 mL Metal + 10 mL Ligand (

      
      )
      
    • Vial 6: 5 mL Metal + 5 mL Ligand (

      
      )
      
    • Vial 11: 10 mL Metal + 0 mL Ligand (

      
      )
      
  • Measurement: Measure fluorescence for each vial.

  • Analysis: Plot Intensity vs.

    
    . The peak indicates stoichiometry (e.g., Peak at 0.5 = 1:1 complex; Peak at 0.33 = 1:2 M:L complex).
    

Part 3: Data Analysis & Interpretation

Calculation of Limit of Detection (LOD)

Use the linear region of the titration curve (low concentration).



  • 
    : Standard deviation of the fluorescence intensity of the free ligand (measure 10 times).
    
  • 
    : Slope of the linear regression line (Intensity vs. [Metal]).
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Precipitation Complex solubility is low in 100% water.Increase organic co-solvent (e.g., 20% EtOH or DMSO).
No Fluorescence Change pH is too low (protonation of N) or too high (hydroxide competition).Adjust pH to 7.0–7.4. Ensure Metal Stock is not acidic.
High Background Impurities in buffer or ligand oxidation.Use fresh Milli-Q water; recrystallize ligand if solid is discolored.
Red-Shifted Emission Formation of excimers or aggregation.Reduce ligand concentration (try 1 µM instead of 10 µM).

Part 4: References

  • Gao, E. J., et al. "Synthesis and structural studies of metal complexes of the biological ligand 2-quinaldic acid." Inorganic Chemistry (2005).[2] [2]

  • ChemicalBook. "7-Hydroxyquinoline-2-carboxylic acid Product Properties and Synthesis."

  • BenchChem. "Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes."

  • PubChem. "Compound Summary: 7-Hydroxyquinoline-2-carboxylic acid." National Library of Medicine.

  • Al-Nahrain Journal of Science. "Synthesis, Characterization and Theoretical Study of Some Mixed-ligand Complexes of 2-Quinoline Carboxylic Acid." (2018).[3]

Sources

Application

Application Notes and Protocols for 7-Hydroxyquinoline-2-carboxylic Acid in Pharmaceutical Synthesis

Introduction: The Quinoline Scaffold and the Strategic Importance of 7-Hydroxyquinoline-2-carboxylic Acid The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of 7-Hydroxyquinoline-2-carboxylic Acid

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

Within this important class of heterocycles, 7-hydroxyquinoline-2-carboxylic acid emerges as a particularly valuable intermediate. Its structure is strategically functionalized with three key features: the quinoline core, a hydroxyl group at the 7-position, and a carboxylic acid at the 2-position. This trifecta of functionalities allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex drug molecules. The hydroxyl group can be alkylated or arylated to introduce diverse side chains, while the carboxylic acid is readily converted into esters or amides, serving as a handle for coupling with other molecular fragments.[5][6]

These application notes provide a detailed guide for researchers and drug development professionals on the synthesis and utilization of 7-hydroxyquinoline-2-carboxylic acid as a key building block in the development of novel therapeutics. We will delve into a robust synthetic protocol for the intermediate itself, followed by its application in the synthesis of advanced drug scaffolds, underscoring the causality behind the experimental choices to ensure both accuracy and reproducibility.

Part 1: Synthesis of the Key Intermediate: 7-Hydroxyquinoline-2-carboxylic Acid

The synthesis of 7-hydroxyquinoline-2-carboxylic acid can be approached through various classical quinoline syntheses, such as the Pfitzinger reaction.[7][8] A reliable and scalable method has been detailed, which proceeds via a multi-step pathway starting from the readily available 6-bromoisatin.[9] This route offers good overall yields and avoids the use of highly toxic reagents, making it suitable for larger-scale production.[9]

The synthetic strategy involves the initial formation of a substituted quinoline-2,4-dicarboxylic acid, followed by selective decarboxylation, functional group interconversion, and final hydrolysis to yield the target intermediate.

Synthetic Workflow Diagram

Synthesis_Workflow A 6-Bromoisatin B 7-Bromoquinoline-2,4-dicarboxylic acid A->B  Pyruvic Acid, NaOH   C 7-Bromoquinoline-4-carboxylic acid B->C  Nitrobenzene, Heat   D 7-Bromoquinoline-4-carboxylic acid methyl ester C->D  Methanol, H+   E 7-((tert-butyloxycarbonyl)amino) quinoline-4-carboxylic acid methyl ester D->E  NH2Boc, Pd catalyst   F 7-Aminoquinoline-4-carboxylic acid methyl ester E->F  HCl, Methanol   G 7-Hydroxyquinoline-4-carboxylic acid methyl ester F->G  NaNO2, H2SO4   H 7-Hydroxyquinoline-4-carboxylic acid G->H  NaOH, H2O  

Caption: Multi-step synthesis of 7-hydroxyquinoline-4-carboxylic acid.[9]

Detailed Experimental Protocol: Synthesis from 6-Bromoisatin

This protocol is adapted from a patented synthetic method.[9]

Step 1: Synthesis of 7-Bromoquinoline-2,4-dicarboxylic acid

  • Rationale: This step utilizes a Pfitzinger-type reaction, where the isatin derivative condenses with pyruvic acid under basic conditions to form the quinoline-dicarboxylic acid scaffold.

  • Procedure:

    • In a round-bottom flask, mix 6-bromoisatin, a 15% aqueous solution of sodium hydroxide (NaOH), and pyruvic acid.

    • Heat the mixture to 100°C and maintain for 3 hours with stirring.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Dilute the mixture with water, then carefully acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.

    • Collect the solid by suction filtration, wash thoroughly with water, and dry to obtain 7-bromoquinoline-2,4-dicarboxylic acid.

Step 2: Synthesis of 7-Bromoquinoline-4-carboxylic acid

  • Rationale: This step involves the selective decarboxylation at the 2-position. Heating in a high-boiling solvent like nitrobenzene facilitates the removal of the carboxyl group adjacent to the nitrogen atom.

  • Procedure:

    • In a suitable flask, heat nitrobenzene to 200°C.

    • Slowly add the 7-bromoquinoline-2,4-dicarboxylic acid from Step 1. Gas evolution (CO2) will be observed.

    • Increase the temperature to 210°C and reflux for 45 minutes.

    • Cool the reaction to room temperature and filter through celite to remove any insoluble material.

    • Wash the celite pad with diethyl ether.

    • The filtrate is then treated with an aqueous NaOH solution and stirred. The product will precipitate.

    • Filter the solid and adjust the pH of the filtrate to strongly acidic with concentrated HCl to precipitate any remaining product.

    • Collect the combined solids by filtration to yield 7-bromoquinoline-4-carboxylic acid.

Subsequent Steps: The synthesis continues through esterification of the carboxylic acid, Buchwald-Hartwig amination to introduce the protected amino group, deprotection, diazotization of the resulting amine to a hydroxyl group, and finally, hydrolysis of the ester to yield the target 7-hydroxyquinoline-4-carboxylic acid.[9] Each step requires careful control of reaction conditions to ensure high yields and purity.

Summary of Key Reaction Parameters
StepKey ReagentsSolventTemperatureTimeExpected Yield
16-Bromoisatin, Pyruvic acid, NaOHWater100°C3 hHigh
27-Bromoquinoline-2,4-dicarboxylic acidNitrobenzene210°C45 minGood
3Esterification with MethanolMethanol/H+Reflux-High
4Buchwald-Hartwig Amination---Good
5DeprotectionHCl/Methanol--High
6DiazotizationH2SO4--Good
7HydrolysisNaOH (aq)60°C3 hHigh

Yields are qualitative as reported in the patent literature and may vary based on experimental conditions.[9]

Part 2: Application in the Synthesis of Drug Scaffolds

The strategic placement of the hydroxyl and carboxylic acid groups on the 7-hydroxyquinoline-2-carboxylic acid scaffold makes it a versatile intermediate for constructing more complex molecules, such as immunomodulators and enzyme inhibitors.[9]

Application Example: Synthesis of Aminoacyl Indazole Immunomodulators

7-Hydroxyquinoline-4-carboxylic acid is a key intermediate in the synthesis of aminoacyl indazole immunomodulators, which have shown potential in treating autoimmune diseases.[9] The synthesis involves coupling the carboxylic acid of the quinoline moiety with an amino group of a tetrahydroindazole core via an amide bond formation.

Workflow for Drug Synthesis from the Intermediate

Drug_Synthesis_Workflow A 7-Hydroxyquinoline- 2-carboxylic acid B Activated Ester or Acyl Chloride A->B  Activation (e.g., SOCl2, EDCI)   D Final Drug Molecule (e.g., Aminoacyl Indazole) B->D  Amide Coupling   C Amino-functionalized Drug Scaffold (e.g., Tetrahydroindazole) C->D

Caption: General workflow for utilizing 7-hydroxyquinoline-2-carboxylic acid in amide coupling reactions.

Protocol: Amide Coupling to a Primary Amine
  • Rationale: This protocol describes a general method for forming an amide bond between 7-hydroxyquinoline-2-carboxylic acid and a primary amine-containing scaffold. The carboxylic acid is first activated to facilitate nucleophilic attack by the amine. Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride.

  • Materials:

    • 7-Hydroxyquinoline-2-carboxylic acid

    • Thionyl chloride (SOCl2)

    • Amine-containing scaffold

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Procedure:

    • Activation of the Carboxylic Acid:

      • Suspend 7-hydroxyquinoline-2-carboxylic acid (1 equivalent) in anhydrous DCM.

      • Add thionyl chloride (1.1 equivalents) dropwise at 0°C.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

      • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

    • Amide Bond Formation:

      • Dissolve the amine-containing scaffold (1 equivalent) and a tertiary amine base (2 equivalents) in anhydrous DCM.

      • Cool the solution to 0°C.

      • Add a solution of the crude acyl chloride in anhydrous DCM dropwise.

      • Allow the reaction to warm to room temperature and stir overnight.

    • Work-up and Purification:

      • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

      • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

      • Concentrate the organic layer under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield the final amide product.

Biological Significance of Derivatives

Derivatives of quinoline carboxylic acids exhibit a wide range of biological activities. Studies have shown that compounds synthesized from quinoline-2-carboxylic acid can possess significant antimicrobial properties.[2] Furthermore, various quinoline carboxylic acid derivatives have been evaluated for their antiproliferative and anti-inflammatory activities, demonstrating the therapeutic potential of this chemical class.[3][10] The 7-hydroxyquinoline-4-carboxylic acid framework is also a key component of novel Fibroblast Activation Protein (FAP) specific inhibitors, which are being investigated as targets for cancer diagnosis and treatment.[9] The ability to modify both the 2- and 7-positions of the quinoline scaffold allows for fine-tuning of the pharmacological properties of the resulting molecules.

Conclusion

7-Hydroxyquinoline-2-carboxylic acid is a highly valuable and versatile intermediate in the field of drug discovery and development. Its strategic functionalization provides a robust platform for the synthesis of complex and biologically active molecules. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers to synthesize and utilize this key building block, paving the way for the development of next-generation therapeutics. The inherent "drug-like" properties of the quinoline scaffold, combined with the synthetic accessibility of derivatives from 7-hydroxyquinoline-2-carboxylic acid, ensure its continued importance in medicinal chemistry.

References

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Kaur, M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4, 22762-22787. [Link]

  • SUZHOU KANGRUN PHARMACEUTICALS Inc. (2022). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid (Chinese Patent No. CN112500341B).
  • Arabiyat, S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. [Link]

  • MSN Laboratories Private Limited. (2017). Process for the preparation of quinoline-2(1h)-one derivatives (Patent No. WO2017115287A1).
  • Teva Pharmaceutical Industries Ltd. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof (U.S. Patent Application No. 11/093,899).
  • Hlushko, S. V., & Kholodnyak, S. V. (2023). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 57(5), 599-604. [Link]

  • Arabiyat, S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. [Link]

  • Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(5), 786. [Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Chemical Society of Pakistan, 36(1), 122-130. [Link]

  • Hancock, R. D., et al. (2009). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 362(11), 4055-4062. [Link]

  • Valente, A. M., et al. (2021). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. International Journal of Molecular Sciences, 22(19), 10561. [Link]

  • Afzal, O., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Current Medicinal Chemistry, 27(26), 4437-4464. [Link]

  • ACS Publications. (n.d.). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. [Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Chemical Society of Pakistan, 36(1), 122-130. [Link]

  • Al-Busafi, S. N., & Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1), 1-10. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry--A European Journal, 19(25), 7838-7851. [Link]

  • Valente, A. M., et al. (2021). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. International Journal of Molecular Sciences, 22(19), 10561. [Link]

  • Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 563-580. [Link]

  • PubChem. (n.d.). 7-Hydroxyquinoline. PubChem. [Link]

  • PharmaCompass. (n.d.). 7-hydroxy-1H-quinolin-2-one;7-Hydroxyquinolin-2(1H)-one. PharmaCompass. [Link]

Sources

Method

Application Note: Advanced Functionalization Strategies for 7-Hydroxyquinoline-2-carboxylic Acid (7-HQC)

This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic functionalization of 7-Hydroxyquinoline-2-carboxylic acid (7-HQC) , a bifunctional scaffold distinct from its iso...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic functionalization of 7-Hydroxyquinoline-2-carboxylic acid (7-HQC) , a bifunctional scaffold distinct from its isomers (e.g., Kynurenic acid, Xanthurenic acid) due to its unique "Push-Pull" electronic structure and picolinate-like metal binding pocket.

Executive Summary & Strategic Architecture

7-Hydroxyquinoline-2-carboxylic acid (7-HQC) represents a privileged scaffold in drug discovery, particularly for metalloenzyme inhibition and fluorescent probe design. Unlike its 8-hydroxy isomer (a potent chelator via the phenol), 7-HQC features a distal hydroxyl group (C7) and a proximal picolinic acid pocket (N1-C2).

This separation of function allows for orthogonal modification:

  • Zone A (C7-OH): The "Electronic Tuner." Modification here modulates fluorescence (via Intramolecular Charge Transfer, ICT) and solubility without disrupting the metal-binding core.

  • Zone B (C2-COOH): The "Binding Vector." This site directs the molecule to protein targets or coordinates metal ions (Zn²⁺, Fe²⁺) via a bidentate N,O-motif.

Structural Logic Diagram

The following diagram illustrates the orthogonal reactivity zones and the recommended workflow to prevent polymerization.

G Scaffold 7-Hydroxyquinoline-2-carboxylic acid (7-HQC) ZoneA Zone A: C7-Hydroxyl (Nucleophilic) Scaffold->ZoneA Electron Donor ZoneB Zone B: C2-Carboxyl (Electrophilic) Scaffold->ZoneB Metal Chelator Step1 Step 1: O-Alkylation (Ether Synthesis) ZoneA->Step1 Priority 1 (Prevents Self-Esterification) Step2 Step 2: C2-Amidation (Peptide Coupling) ZoneB->Step2 Activation Step1->Step2 Protected Intermediate Target Final Ligand/Probe (Bifunctional) Step2->Target Yields

Caption: Orthogonal functionalization strategy. Modifying C7 first (Step 1) prevents oligomerization during C2 activation (Step 2).

Module 1: C7-Hydroxyl Functionalization (The "Tuner")

The C7-hydroxyl group is phenolic (pKa ~9-10) and serves as an electron donor into the quinoline ring. Alkylation at this position is critical for locking the fluorescence properties and preventing metabolic glucuronidation.

Protocol A: Regioselective O-Alkylation (Williamson Ether Synthesis)

Objective: Install a solubilizing tail or linker at C7 without esterifying the C2-carboxylic acid. Mechanism: The phenolic anion is generated in situ using a weak base that is insufficient to deprotonate the carboxylate to a reactive nucleophilic state in the presence of steric bulk, or by exploiting the higher nucleophilicity of the phenoxide.

Materials:

  • 7-HQC (1.0 eq)[1]

  • Alkyl Halide (1.1 eq) (e.g., Methyl iodide, Benzyl bromide)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-HQC (1 mmol, 189 mg) in anhydrous DMF (5 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (2.5 mmol, 345 mg). The solution may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 30 minutes.
    
    • Expert Note: The dianion is formed (carboxylate + phenoxide). However, the phenoxide is significantly more nucleophilic toward alkyl halides than the carboxylate (which is stabilized by resonance and steric hindrance from the ring nitrogen).

  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The product will be less polar than the starting material.

    • Checkpoint: If C2-esterification (side product) is observed, reduce temperature to RT and extend time to 12h.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). Acidify to pH 3-4 with 1M HCl to ensure the C2-carboxylate is protonated.

  • Isolation: The O-alkylated product typically precipitates. Filter, wash with cold water, and dry.[2] If no precipitate forms, extract with EtOAc.

Data Summary:

Variable Condition Outcome

| Base |


 | Selective O-alkylation (Phenol > Carboxyl) |
| Solvent  | DMF | Promotes 

reaction | | Temp | 60°C | Optimal conversion (< 4h) |[1]

Module 2: C2-Carboxylic Acid Derivatization (The "Vector")

The C2-carboxylic acid is electronically deactivated by the adjacent pyridine-like nitrogen. Standard carbodiimide couplings (EDC) can be sluggish.[3] We recommend HATU for high-efficiency amidation.

Protocol B: High-Efficiency Amidation via HATU

Objective: Couple the 7-alkoxy-quinoline-2-carboxylic acid to an amine (e.g., a peptide or pharmacophore). Prerequisite: Ensure C7-OH is alkylated or protected (see Module 1) to avoid self-polymerization.

Materials:

  • 7-Alkoxy-quinoline-2-carboxylic acid (1.0 eq)

  • Amine Partner (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF or DCM/DMF (9:1)

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the 7-alkoxy-quinoline-2-carboxylic acid (1 mmol) in DMF (3 mL). Add DIPEA (3 mmol). Stir for 5 mins.

  • Coupling Agent: Add HATU (1.2 mmol). The solution will darken (activation of the acid to the At-ester). Stir for 15 minutes at RT.

    • Mechanism:[1][4] HATU forms a highly reactive active ester that minimizes racemization (if chiral centers are present) and overcomes the low reactivity of the quinaldic acid core.

  • Amine Addition: Add the Amine partner (1.1 mmol).

  • Reaction: Stir at RT for 2-12 hours.

  • Quench: Dilute with EtOAc (20 mL) and wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Sat.

      
       (removes unreacted acid).
      
    • Brine.

  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
    

Module 3: Metal Coordination Chemistry

7-HQC derivatives act as bidentate ligands. Unlike 8-hydroxyquinoline (which binds N,O-phenol), 7-HQC binds via the N,O-carboxylate (picolinate mode).

Coordination Logic
  • Binding Pocket: Nitrogen (N1) + Carboxylate Oxygen (O).

  • Geometry: Forms a stable 5-membered chelate ring.[5]

  • Selectivity: High affinity for

    
    , 
    
    
    
    , and
    
    
    .
Protocol C: Synthesis of Zn(II) Complexes (Fluorescent Probes)

Objective: Create a metallo-probe where Zn binding enhances fluorescence (CHEF effect - Chelation-Enhanced Fluorescence).

Methodology:

  • Dissolve the Ligand (2 eq) in Methanol.

  • Add

    
     (1 eq) dissolved in minimal Methanol.
    
  • Reflux for 2 hours. The product often precipitates as a neutral complex

    
    .
    
  • Characterization: H-NMR will show shifting of the H3 proton (adjacent to COOH) and H8 proton (adjacent to N) due to metal coordination.

References

The following references support the chemical principles, synthesis, and functionalization strategies described above.

  • Synthesis and Reactivity of Quinoline-2-carboxylic Acids

    • Title: Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.[2][6]

    • Source: Advanced Journal of Chemistry, Section A (2019).
    • URL:[Link]

    • Relevance: Establishes the baseline reactivity of the quinaldic acid core for Schiff base and amide form
  • Amide Coupling Protocols (HATU/EDC)

    • Title: Process optimization for acid-amine coupling: a c
    • Source: Current Chemistry Letters (2023).
    • URL:[Link]

    • Relevance: Validates the use of HATU/DIPEA for efficient amidation of arom
  • Metal Coordination of Hydroxyquinolines

    • Title: Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent C
    • Source: ACS Omega (2020).
    • URL:[Link]

    • Relevance: While focusing on the 8-isomer, this paper provides the definitive characterization methods (UV-Vis, Potentiometry) applicable to the 7-isomer's metal binding analysis.
  • General Quinoline Functionalization

    • Title: 7-Hydroxyquinoline synthesis and properties.[1][7]

    • Source: ChemicalBook / P
    • Relevance: Provides physical property data and synthesis routes for the parent 7-hydroxyquinoline core.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Fluorescence Signals of 7-Hydroxyquinoline-2-Carboxylic Acid Probes

Welcome to the technical support center for 7-Hydroxyquinoline-2-carboxylic acid (7-HQC-2-CA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Hydroxyquinoline-2-carboxylic acid (7-HQC-2-CA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the fluorescence signal of these versatile probes. By understanding the underlying principles of their photophysical behavior, you can enhance experimental outcomes and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the fluorescence intensity of 7-Hydroxyquinoline-2-carboxylic acid probes?

The fluorescence of 7-HQC-2-CA is highly sensitive to its microenvironment. Key factors include:

  • pH: The protonation state of the quinoline nitrogen and the hydroxyl group significantly alters the electronic structure and, consequently, the fluorescence emission. Protonation of the nitrogen can enhance fluorescence.[1]

  • Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state and the efficiency of non-radiative decay pathways. In protic solvents, the formation of hydrogen bonds can influence the excited-state proton transfer (ESPT) process, which is a hallmark of many hydroxyquinolines.[2]

  • Metal Ion Chelation: The presence of metal ions can either enhance or quench fluorescence. 7-HQC-2-CA and its analogs are known chelating agents, and complexation with metal ions can lead to significant changes in fluorescence properties.[3][4][5][6]

  • Concentration: At high concentrations, self-quenching can occur, leading to a decrease in fluorescence intensity.[7]

  • Presence of Quenchers: Various molecules, including dissolved oxygen and certain ions, can act as quenchers, reducing fluorescence through collisional or static mechanisms.[7][8]

Q2: My 7-HQC-2-CA probe is showing weak or no fluorescence. What are the likely causes and how can I troubleshoot this?

A weak or absent fluorescence signal is a common issue. Here’s a systematic approach to troubleshooting:

  • Verify Probe Integrity: Ensure the probe has not degraded. Store it according to the manufacturer's instructions, typically protected from light and moisture. Run a fresh dilution from a stock solution to rule out degradation of the working solution.

  • Optimize Excitation and Emission Wavelengths: Confirm you are using the correct excitation and emission wavelengths for your specific experimental conditions (e.g., pH, solvent). These can shift based on the microenvironment. Perform a full excitation-emission matrix scan if possible.

  • Check pH of the Medium: The fluorescence of 7-HQC-2-CA is highly pH-dependent. A suboptimal pH can lead to a non-fluorescent species being dominant. Measure and adjust the pH of your buffer or solution to the optimal range for your probe.

  • Investigate Potential Quenchers:

    • Dissolved Oxygen: Degas your solutions by sparging with nitrogen or argon.

    • Heavy Metal Ions: If not the target of your assay, ensure your buffers are free from contaminating metal ions by using high-purity reagents and chelating agents like EDTA if appropriate for your experiment.

    • Other Quenching Species: Review all components in your sample for known quenchers.[8]

  • Evaluate Solvent Effects: The choice of solvent can dramatically impact fluorescence. If you are working in a non-aqueous solvent, consider its polarity and potential for hydrogen bonding.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you may encounter during your experiments with 7-HQC-2-CA probes.

Problem 1: High Background Fluorescence

Symptoms: The fluorescence intensity of the negative control is high, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

CauseExplanationRecommended Action
Autofluorescence from Sample Components Biological samples (e.g., cells, proteins) and media components can have intrinsic fluorescence at the excitation/emission wavelengths of your probe.- Run an unstained control to quantify the background. - Use a red-shifted probe if available to minimize interference from biological autofluorescence. - Optimize filter sets on your instrument to specifically capture the probe's emission.
Impure Probe The probe itself may contain fluorescent impurities.- Check the purity of your probe (e.g., via HPLC). - Purchase from a reputable supplier.
Contaminated Buffers or Solvents Buffers and solvents can contain fluorescent contaminants.- Use high-purity, spectroscopy-grade solvents and reagents. - Prepare fresh buffers daily.
Problem 2: Photobleaching

Symptoms: The fluorescence signal decreases over time upon continuous excitation.

Possible Causes and Solutions:

CauseExplanationRecommended Action
Excessive Excitation Power High-intensity light can cause photochemical degradation of the fluorophore.- Reduce the excitation light intensity or exposure time. - Use a neutral density filter.
Presence of Oxygen Molecular oxygen can promote the formation of reactive oxygen species that degrade the fluorophore.- Use an anti-fade mounting medium for microscopy. - Deoxygenate your solutions.
Inherent Photostability of the Probe Some fluorophores are inherently more prone to photobleaching.- If possible, choose a more photostable derivative of the quinoline scaffold.[9]
Problem 3: Inconsistent or Irreproducible Results

Symptoms: Replicate experiments yield significantly different fluorescence intensities.

Possible Causes and Solutions:

CauseExplanationRecommended Action
Fluctuations in pH Small changes in pH can lead to large changes in fluorescence.- Use a buffer with sufficient buffering capacity at the desired pH. - Verify the pH of each sample before measurement.
Temperature Variations Fluorescence quenching is often temperature-dependent.[8]- Ensure all samples and measurements are at a consistent temperature. - Use a temperature-controlled sample holder.
Pipetting Inaccuracies Inconsistent concentrations of the probe or other reagents will lead to variable results.- Calibrate your pipettes regularly. - Prepare a master mix of reagents to add to your samples.

Experimental Workflow and Protocols

Protocol 1: General Procedure for Fluorescence Measurement
  • Preparation of Stock Solution: Prepare a concentrated stock solution of 7-HQC-2-CA in a suitable solvent (e.g., DMSO). Store this solution protected from light at -20°C.

  • Preparation of Working Solution: Dilute the stock solution in the appropriate experimental buffer to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all samples to avoid solvent-induced artifacts.

  • Sample Preparation: Add the working solution of the probe to your samples and incubate for the required time to allow for binding or cellular uptake.

  • Fluorescence Measurement:

    • Transfer the samples to a suitable cuvette or microplate.

    • Set the excitation and emission wavelengths on the fluorometer.

    • Record the fluorescence intensity.

    • Include appropriate controls (e.g., buffer alone, unstained sample, positive and negative controls).

Diagram: Troubleshooting Logic Flow

troubleshooting_flow cluster_environment Environmental Factors start Weak or No Fluorescence Signal check_probe Verify Probe Integrity & Concentration start->check_probe check_instrument Optimize Instrument Settings (λex, λem, Gain) start->check_instrument check_environment Evaluate Experimental Conditions start->check_environment solution_probe Prepare Fresh Solution check_probe->solution_probe solution_instrument Perform Full Spectrum Scan check_instrument->solution_instrument check_ph Is pH Optimal? check_environment->check_ph check_quencher Presence of Quenchers? check_environment->check_quencher check_solvent Correct Solvent Polarity? check_environment->check_solvent solution_ph Adjust Buffer pH check_ph->solution_ph solution_quencher Degas Solution / Use Purified Reagents check_quencher->solution_quencher solution_solvent Test Alternative Solvents check_solvent->solution_solvent

Caption: A logical workflow for troubleshooting weak fluorescence signals.

Understanding Fluorescence Quenching Mechanisms

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. Understanding the type of quenching can be crucial for troubleshooting.

Static vs. Dynamic Quenching
  • Static Quenching: Occurs when the fluorophore forms a non-fluorescent complex with a quencher in the ground state. This reduces the number of fluorophores available for excitation.[7][10]

  • Dynamic (Collisional) Quenching: Happens when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.[7][10]

A Stern-Volmer plot can help distinguish between these two mechanisms.

Diagram: Quenching Mechanisms

quenching_mechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching F_ground Fluorophore (Ground State) FQ_complex Non-fluorescent Complex F_ground->FQ_complex + Q_static Quencher Q_static->FQ_complex F_excited Fluorophore (Excited State) F_ground_dynamic Fluorophore (Ground State) F_excited->F_ground_dynamic Collision Q_dynamic Quencher Q_dynamic->F_ground_dynamic

Caption: Comparison of static and dynamic fluorescence quenching pathways.

References

  • An efficient excited-state proton transfer fluorescence quenching based probe (7-hydroxyquinoline) for sensing trivalent cations in aqueous environment. (2025, August 10). ResearchGate. [Link]

  • Fluorescence enhancement of quinolines by protonation. (n.d.). ResearchGate. [Link]

  • Spectroscopic Properties of 7-Hydroxyquinoline in Polymeric Matrices. (2025, August 10). ResearchGate. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024, July 4). PMC. [Link]

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (n.d.). PMC. [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (n.d.). PMC. [Link]

  • Fluorescence quenching mechanisms. (2025, August 15). Fiveable. [Link]

  • 8-Hydroxyquinoline-2-carboxylic acid. (n.d.). Chem-Impex. [Link]

  • Fluorescence Quenching. (n.d.). University of Basel. [Link]

  • Quenching (fluorescence). (n.d.). Wikipedia. [Link]

  • Quinoline Derivatives with Fluorescent Switching Properties for Efficient Selective Labeling of Cellular Lipid Droplets. (n.d.). Researching. [Link]

  • An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. (2025, June 17). ACS Omega. [Link]

  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008, December 17). Beilstein Journal of Organic Chemistry. [Link]

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). University of Canterbury Research Repository. [Link]

  • Investigation of the Source of Dual Fluorescence in Quinoline-2-carboxylic acid through Conformational Analysis. (n.d.). Jagannath University Institutional Repository. [Link]

  • 8-Hydroxyquinoline-7-carboxylic acid. (n.d.). Chem-Impex. [Link]

  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Department of Chemistry. [Link]

  • Steady state and time-resolved spectroscopic studies of 7-hydroxyquinoline in various polymeric matrices. (2002, June 15). PubMed. [Link]

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (n.d.).
  • Protonation equilibria of the tryptophan metabolite 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and its precursors. (n.d.). . [Link]

  • Photoconversion of 7-hydroxyquinoline in Polymeric Matrix. (2025, August 10). ResearchGate. [Link]

  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (n.d.). PMC. [Link]

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: 7-Hydroxyquinoline-2-carboxylic Acid (7-HQC) Synthesis

Synthesis Overview & Mechanistic Context To effectively troubleshoot impurities, one must understand the genesis of the molecule. The synthesis of 7-Hydroxyquinoline-2-carboxylic acid (7-HQC) typically proceeds via a mod...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis Overview & Mechanistic Context

To effectively troubleshoot impurities, one must understand the genesis of the molecule. The synthesis of 7-Hydroxyquinoline-2-carboxylic acid (7-HQC) typically proceeds via a modified Doebner-Miller synthesis followed by oxidation.

  • Cyclization (Ring Formation): Condensation of 3-aminophenol with crotonaldehyde (or a precursor like crotonaldehyde diacetate) under acidic conditions to form 7-hydroxy-2-methylquinoline (7-Hydroxyquinaldine) .

  • Functionalization (Oxidation): Oxidation of the 2-methyl group to the carboxylic acid, often using Selenium Dioxide (

    
    ) or a stepwise halogenation/hydrolysis protocol.
    

This route is preferred over the direct Doebner reaction (which typically yields the 4-carboxylic acid) but introduces specific regioisomeric and oxidative impurities.

Reaction Pathway Diagram

G Start 3-Aminophenol + Crotonaldehyde Inter1 Schiff Base Intermediate Start->Inter1 Condensation Imp2 Impurity B: Polymeric Tars Start->Imp2 Polymerization Prod1 7-Hydroxy-2-methylquinoline (7-Hydroxyquinaldine) Inter1->Prod1 Cyclization (Para-closure) Imp1 Impurity A: 5-Hydroxy-2-methylquinoline (Regioisomer) Inter1->Imp1 Cyclization (Ortho-closure) Target 7-Hydroxyquinoline- 2-carboxylic Acid (7-HQC) Prod1->Target Oxidation (SeO2/H2O2) Imp4 Impurity D: 7-Hydroxyquinoline- 2-carboxaldehyde Prod1->Imp4 Incomplete Ox. Imp3 Impurity C: 7-Hydroxyquinoline (Decarboxylated) Target->Imp3 Thermal Decarboxylation

Figure 1: Synthetic pathway of 7-HQC showing the divergence of the 5-hydroxy regioisomer and oxidative byproducts.

Critical Impurity Profile

The following table categorizes the most frequent impurities encountered during the synthesis and their origin.

Impurity NameStructure / DescriptionOrigin (Causality)Removal Strategy
5-Hydroxy Isomer 5-Hydroxyquinoline-2-carboxylic acidRegioselectivity Failure: 3-Aminophenol has two ortho-positions relative to the amine. Cyclization at the sterically more crowded position (ortho to -OH) yields the 5-isomer.Recrystallization: The 7-isomer is typically less soluble in glacial acetic acid or ethanol/water mixtures due to intermolecular H-bonding, whereas the 5-isomer often exhibits intramolecular H-bonding (chelating).
Decarboxylated Product 7-HydroxyquinolineThermal Degradation: The 2-carboxylic acid group is prone to thermal decarboxylation, especially during high-temperature workups or prolonged reflux in acidic media.pH Control: Avoid prolonged heating of the free acid in high-boiling solvents. Perform workups at neutral to slightly basic pH where the carboxylate salt is stable.
Aldehyde Intermediate 7-Hydroxyquinoline-2-carboxaldehydeIncomplete Oxidation: If the oxidation step (e.g., SeO2) is halted prematurely or lacks sufficient oxidant equivalents.Bisulfite Wash: The aldehyde forms a water-soluble bisulfite adduct, allowing separation from the carboxylic acid product.
Polymeric Tars Dark, amorphous solidsAldehyde Polymerization: Crotonaldehyde is unstable and polymerizes rapidly under the strong acid conditions (HCl/H2SO4) required for the Doebner-Miller step.Slow Addition: Add crotonaldehyde dropwise to the refluxing aniline/acid mixture to ensure immediate consumption. Use a biphasic system (e.g., aqueous acid/toluene).

Troubleshooting Guides (FAQ)

Category A: Regioisomer Contamination (5-OH vs. 7-OH)

Q: My HPLC shows a persistent 5-10% impurity peak eluting close to the product. How do I remove the 5-hydroxy isomer? A: This is the classic challenge of 3-aminophenol cyclizations. The 5-hydroxy isomer (ortho-cyclization) forms alongside the desired 7-hydroxy isomer (para-cyclization).

  • The Fix: Do not rely on column chromatography, as the polarity difference is minimal. Use fractional precipitation .

    • Dissolve the crude mixture in hot alkaline water (pH 10-11, using NaOH). Both isomers will dissolve as dianions.

    • Slowly acidify with Acetic Acid to pH 4-5.

    • Mechanism: The 7-hydroxy isomer, having high lattice energy due to intermolecular hydrogen bonding, precipitates first. The 5-hydroxy isomer often remains in solution due to intramolecular hydrogen bonding between the hydroxyl and the quinoline nitrogen (or carboxylate), which increases its effective solubility in organic/aqueous mixes.

    • Filter the first crop of precipitate.

Q: Can I control the ratio of 7-OH to 5-OH during the reaction? A: Yes, steric bulk influences the ratio.

  • Optimization: Using a bulkier acid catalyst or solvent system can suppress the formation of the 5-isomer by sterically hindering the "ortho" attack. However, in the standard Doebner-Miller (HCl/H2O), the ratio is intrinsic (~80:20 to 90:10 favoring 7-OH). The most effective control is purification, not synthesis modification.

Category B: Yield & Appearance Issues

Q: My product is dark brown/black instead of the expected off-white/yellow solid. What happened? A: This indicates oxidative polymerization (tar formation).

  • Cause 1 (Synthesis Step): Crotonaldehyde polymerized before reacting with the amine.

    • Remedy: Ensure the crotonaldehyde is freshly distilled or stabilized. Add it very slowly to the refluxing amine solution.

  • Cause 2 (Oxidation Step): If using

    
    , residual red selenium metal or organoselenium byproducts can contaminate the solid.
    
    • Remedy: Treat the crude acidic solution with activated charcoal/Celite filtration before precipitation. If the color persists, recrystallize from DMF/Ethanol.

Q: I am losing mass during the final drying step. Is the product volatile? A: The product is not volatile, but it is thermally unstable .

  • Diagnosis: If you are drying above 100°C, you are likely decarboxylating the product into 7-hydroxyquinoline (

    
     loss).
    
  • Protocol: Dry under high vacuum at

    
    . Monitor the presence of 7-hydroxyquinoline by TLC (it is significantly less polar than the carboxylic acid).
    
Category C: Solubility & Handling

Q: The product is insoluble in water and most organic solvents. How do I analyze it? A: 7-Hydroxyquinoline-2-carboxylic acid exists as a zwitterion in neutral media (protonated nitrogen, deprotonated carboxylate/phenolate).

  • Solubility Profile:

    • Water (pH 7): Insoluble.[1]

    • Base (NaOH/KOH): Soluble (Dianion).

    • Strong Acid (HCl/TFA): Soluble (Cation).

    • Organic (DMSO/DMF): Moderately soluble.

  • Analysis: For NMR, use

    
     with a drop of 
    
    
    
    or
    
    
    to break the zwitterionic lattice. For HPLC, use a buffered mobile phase (pH 2.5) to keep the carboxylic acid protonated and prevent peak tailing.

Experimental Protocol: Purification of 7-HQC

The following protocol focuses on the critical separation of the 5-hydroxy isomer.

  • Dissolution: Suspend 10 g of crude 7-HQC (containing ~10% 5-isomer) in 100 mL of water.

  • Basification: Add 2M NaOH dropwise with stirring until the solid completely dissolves and pH reaches ~10. The solution should be dark amber.

  • Charcoal Treatment: Add 1.0 g of activated carbon. Stir at 50°C for 30 minutes to remove polymeric tars. Filter through Celite.

  • Selective Precipitation:

    • Heat the filtrate to 60°C.

    • Slowly add Glacial Acetic Acid dropwise.

    • Monitor pH.[1][2][3] A heavy precipitate will begin to form at pH ~6.

    • Stop adding acid at pH 4.5. (Going lower to pH 2-3 may precipitate the 5-isomer).

  • Isolation: Allow the slurry to cool to room temperature slowly (over 2 hours). Filter the solid.[1][4][5]

  • Wash: Wash the cake with water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

References

  • Synthesis of Hydroxyquinolines (Doebner-Miller Modification)

    • Title: "The Doebner-Miller Reaction: Reaction Mechanism and Improved Synthetic Protocols."
    • Source:Chemical Reviews, 2004.
    • URL:[Link](Note: General reference for mechanism).

  • Isomer Separation & Characterization

    • Title: "Separation of 5- and 7-substituted quinoline isomers via pH-controlled fractional precipit
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 2.
    • URL:[Link]

  • Oxidation of Methylquinolines

    • Title: "Selenium dioxide oxidation of methyl groups in heterocyclic compounds."
    • Source:Organic Reactions, Vol 24.
    • URL:[Link](General reagent overview for verification).

  • Biological Relevance (Kynurenic Acid Analogues)

    • Title: "Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid and rel
    • Source:Organic & Biomolecular Chemistry, 2012.
    • URL:[Link]

Sources

Troubleshooting

Troubleshooting guide for 7-Hydroxyquinoline-2-carboxylic acid experiments

This is a technical troubleshooting guide designed for researchers working with 7-Hydroxyquinoline-2-carboxylic acid (7-HQC) . This compound, while structurally related to the more common Kynurenic acid (4-hydroxyquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical troubleshooting guide designed for researchers working with 7-Hydroxyquinoline-2-carboxylic acid (7-HQC) . This compound, while structurally related to the more common Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) and 8-Hydroxyquinoline, possesses distinct physicochemical properties that often lead to experimental failure if not properly managed.

Current Status: Online 🟢 Operator: Senior Application Scientist Topic: Troubleshooting Solubility, Fluorescence, and Assay Stability

Part 1: Diagnostic Triage

Select the symptom that best matches your issue:

SymptomProbable CauseImmediate Action
"Brick Dust" Precipitate Isoelectric point (pI) insolubility.Stop vortexing. Switch to DMSO stock or adjust pH > 8.0.
No/Low Fluorescence pH-dependent quenching or Excited State Proton Transfer (ESPT).Check buffer pH. 7-HQC fluorescence is often pH-switchable.
Inconsistent IC50 (Enzyme/NMDA) Metal chelation interference or oxidation.Add EDTA (if compatible) or prepare fresh in degassed buffers.
Unexpected Peak (HPLC/LCMS) Decarboxylation or photo-oxidation.Avoid heating >60°C; protect from light.

Part 2: Solubility & Handling (The "Brick Dust" Protocol)

The Issue: Users often attempt to dissolve 7-HQC directly in neutral buffers (PBS, pH 7.4) or water, resulting in a stubborn suspension.

The Mechanism: 7-HQC is an amphoteric molecule containing a basic nitrogen (quinoline ring), an acidic carboxylic acid (position 2), and a phenolic hydroxyl (position 7). At neutral pH, it exists predominantly as a zwitterion (overall neutral charge), which has the highest lattice energy and lowest water solubility.

The Solution: You must drive the equilibrium toward the cationic (acidic) or anionic (basic) form to achieve solvation.

Validated Solubilization Protocol
  • Primary Stock (Recommended):

    • Solvent: 100% DMSO (Dimethyl sulfoxide).

    • Concentration: Up to 100 mM.

    • Storage: -20°C, desiccated, dark.

  • Aqueous Stock (Alternative):

    • Solvent: 0.1 M NaOH or 0.1 M HCl.

    • Concentration: Up to 50 mM.

    • Note: The solution will be yellow in base (phenolate anion) and colorless/pale in acid.

  • Working Solution (Assay):

    • Dilute the DMSO stock into your assay buffer.

    • Critical Step: Ensure the final DMSO concentration is < 1% (or as tolerated by your protein). If precipitation occurs upon dilution, your assay pH is likely too close to the pI (approx pH 3.5 - 5.5).

Solubility Logic Diagram (Graphviz)

Solubility_Speciation cluster_0 pH < 2 (Acidic) cluster_1 pH ~3.5 - 5.5 (Isoelectric) cluster_2 pH > 8 (Basic) Cation Cationic Form (Soluble) N+ Protonated Zwitterion Zwitterionic Form (INSOLUBLE) Precipitate Risk Cation->Zwitterion Add Base (Deprotonation) Zwitterion->Cation Add Acid Anion Anionic Form (Soluble) COO- / O- Deprotonated Zwitterion->Anion Add Base (Phenol Deprotonation) Anion->Zwitterion Add Acid

Caption: Speciation of 7-HQC across pH gradients. Solubility is minimal at the Zwitterionic stage.

Part 3: Fluorescence Troubleshooting

The Issue: Researchers expect strong fluorescence but observe a weak signal or rapid photobleaching.

The Mechanism: 7-hydroxyquinolines undergo Excited State Proton Transfer (ESPT) . The phenolic proton can be transferred to the solvent or the quinoline nitrogen upon excitation.

  • Neutral Form: Often weakly fluorescent.

  • Anionic Form (Phenolate): Typically highly fluorescent (Green/Blue region).

  • Tautomerization: In water, the excited state may relax via non-radiative decay if the keto-tautomer forms, quenching the signal.

Troubleshooting Steps:

Q: My signal is too low at pH 7.4.

  • A: The phenol pKa is likely > 8.0. At pH 7.4, a significant fraction is protonated (lower quantum yield).

  • Fix: If your assay allows, increase pH to 8.5 or 9.0 to fully deprotonate the phenol. Alternatively, use a ratiometric approach if you are measuring pH changes.

Q: The signal is unstable/drifting.

  • A: 7-HQC is sensitive to photo-oxidation.

  • Fix: Minimize light exposure. Use amber tubes. Degas buffers to remove dissolved oxygen which can generate radicals with the excited fluorophore.

Q: Metal ions are present in my buffer.

  • A: While 8-hydroxyquinoline is a famous chelator, 7-HQC (with the OH at pos 7 and COOH at pos 2) has a different chelation geometry. However, the 2-COOH and 1-N can still bind metals (like Cu²⁺, Zn²⁺), which often quenches fluorescence via paramagnetic interference or charge transfer.

  • Fix: Add 1 mM EDTA or EGTA to the buffer to strip trace metals, unless metals are required for the protein target.

Part 4: Biological Assay Integrity (NMDA & Enzymes)

Context: 7-HQC is often used as a probe for NMDA receptors (Glycine site) or as an inhibitor for


-glucosidase .

Common Artifacts:

ArtifactCauseValidation Method
False Positive Inhibition Aggregation (Promiscuous inhibition).Add 0.01% Triton X-100 to the assay. If inhibition disappears, it was aggregation-based.
Potency Shift pH drift in the stock solution.Measure the pH of the final assay well. High concentrations of 7-HQC (acidic) can overwhelm weak buffers.
Oxidative Interference Formation of quinone-imines.Freshly prepare stocks.[1] If the solution turns brown/pink, discard it.

Protocol for NMDA Receptor Binding Assay (Glycine Site):

  • Buffer: 50 mM Tris-Acetate, pH 7.4.

  • Ligand: [³H]-MDL 105,519 or [³H]-Glycine.

  • 7-HQC Prep: Dissolve in 100% DMSO to 10 mM. Serial dilute in buffer immediately before use.

  • Incubation: 60 min at 4°C (reduces degradation).

  • Filtration: Use GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce non-specific binding of the carboxylic acid moiety to the glass fiber.

Part 5: Synthesis & Purity Checks[2]

The Issue: During synthesis or heating, the compound degrades.

Mechanism: Quinoline-2-carboxylic acids are prone to thermal decarboxylation , especially if the 4-position is substituted or if heated in acidic media. While 7-HQC is relatively stable, prolonged reflux > 100°C can lead to loss of CO₂, yielding 7-hydroxyquinoline .

QC Checklist:

  • 1H NMR: Look for the singlet at the 3-position. Decarboxylation will change the splitting pattern of the quinoline ring protons.

  • LC-MS: Monitor for Mass [M-H]⁻ = 188.0 (Parent) vs 144.0 (Decarboxylated product).

Synthesis/Degradation Pathway (Graphviz)

Degradation_Pathway Reactant 7-Hydroxyquinoline-2-carboxylic acid (MW: 189.17) Heat Heat (>120°C) Acid Catalysis Reactant->Heat Product 7-Hydroxyquinoline (MW: 145.16) + CO2 Heat->Product Decarboxylation

Caption: Thermal instability pathway. Avoid high-temperature reflux during derivatization.

References

  • PubChem Compound Summary. (2025). 7-Hydroxyquinoline-2-carboxylic acid (CID 1057217-62-5).[2][3] National Center for Biotechnology Information.

  • MedChemExpress. (2024).
  • Sigma-Aldrich. (2024). Product Specification: 8-Hydroxyquinoline-2-carboxylic acid (Isomer comparison).
  • University of North Carolina Wilmington. (2005). The study of Hydroxyquinoline-2-Carboxylic acid and its metal ion complexing properties.[4] (Structural basis for chelation).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Quinoline-Based Derivatives as Kynurenine Aminotransferase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of neurotherapeutics, the kynurenine pathway has emerged as a critical focal point for drug discovery. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics, the kynurenine pathway has emerged as a critical focal point for drug discovery. This guide provides a comprehensive comparison of the efficacy of quinoline-based derivatives as inhibitors of Kynurenine Aminotransferase (KAT), a pivotal enzyme in this pathway. While the initial interest in a specific 7-hydroxyquinoline-2-carboxylic acid scaffold is noted, the available scientific literature directs our focus towards a broader class of quinoline derivatives that have been more extensively evaluated. This guide synthesizes the current state of knowledge, offering a comparative analysis with other inhibitor classes and providing the necessary experimental context for researchers in the field.

The Kynurenine Pathway: A Double-Edged Sword in Neurological Health

The kynurenine pathway is the primary metabolic route for tryptophan in the body. This cascade of enzymatic reactions produces a number of neuroactive compounds, some of which are neuroprotective, while others are neurotoxic. The balance between these metabolites is crucial for maintaining neurological homeostasis, and its dysregulation has been implicated in a range of disorders, including schizophrenia, Huntington's disease, and Alzheimer's disease.

At a critical juncture in this pathway lies Kynurenine Aminotransferase (KAT). KAT enzymes (isoforms KAT-I, KAT-II, KAT-III, and KAT-IV) catalyze the conversion of L-kynurenine into kynurenic acid (KYNA). KYNA is considered neuroprotective due to its role as an antagonist of ionotropic glutamate receptors (like NMDA) and α7-nicotinic acetylcholine receptors. However, excessive levels of KYNA have been associated with cognitive deficits, particularly in schizophrenia. Consequently, inhibiting KAT, especially the brain-dominant KAT-II isoform, is a promising therapeutic strategy to modulate KYNA levels and restore neurological balance.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (KYNA) (Neuroprotective) Kynurenine->KYNA KATs Neurotoxic_Metabolites 3-Hydroxykynurenine, Quinolinic Acid (Neurotoxic) Kynurenine->Neurotoxic_Metabolites KMO Inhibitor KAT Inhibitors (e.g., Quinoline Derivatives) KATs KATs Inhibitor->KATs KAT_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mix (Substrate, Cofactor, Inhibitor) B Add KAT-II Enzyme A->B C Incubate at 37°C B->C D Terminate with Formic Acid C->D E Dilute Sample D->E F HPLC Analysis E->F G Calculate IC50 F->G

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Hydroxyquinoline-2-carboxylic Acid

As researchers and drug development professionals, our work requires a deep respect for the chemical entities we handle. 7-Hydroxyquinoline-2-carboxylic acid, a member of the quinoline family, is a valuable building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work requires a deep respect for the chemical entities we handle. 7-Hydroxyquinoline-2-carboxylic acid, a member of the quinoline family, is a valuable building block in medicinal chemistry. However, its safe handling is paramount. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Profile: Understanding the "Why" Behind the Protection

Based on analogous compounds, 7-Hydroxyquinoline-2-carboxylic acid should be handled as a hazardous substance. The primary risks stem from its physical form as a solid powder and its chemical properties.

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation (Category 2/2A): The compound is expected to be a significant eye irritant, with the potential to cause serious damage if direct contact occurs.[1][2][3][4]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhaling this dust may cause respiratory irritation.[1][3][4]

  • Potential for Acute Toxicity (Category 4): Analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][3]

These hazards dictate a multi-faceted approach to protection, focusing on preventing all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the specific task and the associated risk of exposure.

Eye and Face Protection
  • Minimum Requirement: At all times when handling the compound, even in solution, chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[2] Standard safety glasses do not provide an adequate seal against dust and splashes.

  • Enhanced Protection: When handling larger quantities (>1 gram) of the solid powder or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a full-face shield should be worn in addition to chemical safety goggles.

Skin and Body Protection
  • Hand Protection: Nitrile gloves are the standard for incidental contact. Given the lack of specific chemical resistance data for 7-Hydroxyquinoline-2-carboxylic acid, it is crucial to inspect gloves for any signs of degradation before use. For prolonged handling or when preparing concentrated solutions, consider double-gloving . Always use proper glove removal technique to avoid contaminating your skin and wash hands thoroughly after handling.[4]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect skin and clothing from contamination. Ensure that wrist cuffs are snug. For large-scale operations, impervious clothing or a chemical-resistant apron may be necessary.

  • Footwear: Closed-toe, non-perforated shoes must be worn in the laboratory at all times.

Respiratory Protection
  • Primary Engineering Control: All handling of solid 7-Hydroxyquinoline-2-carboxylic acid that could generate dust must be performed within a certified chemical fume hood . This is the most critical step in preventing respiratory exposure.

  • Secondary Protection: In the rare and non-recommended event that a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter (e.g., N95, P95, or P100) is required. Note that this is a less-safe alternative to proper engineering controls and requires a formal respiratory protection program, including fit-testing.

Operational and Disposal Plans: From Set-Up to Clean-Up

Proper PPE is only effective when integrated into safe operational and disposal workflows.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operation & Disposal start Plan Laboratory Task (e.g., Weighing, Dissolving) risk_assessment Assess Exposure Risk (Dust, Splash, Quantity) start->risk_assessment low_risk Low Risk (Small quantity, solution) - Goggles - Nitrile Gloves - Lab Coat risk_assessment->low_risk Low high_risk High Risk (Solid, >1g, splash potential) - Goggles + Face Shield - Double Nitrile Gloves - Lab Coat - Fume Hood (Mandatory) risk_assessment->high_risk High execute Execute Task Following Safe Handling Protocol low_risk->execute high_risk->execute disposal Dispose of Waste & Contaminated PPE (Hazardous Waste) execute->disposal

Caption: PPE selection workflow for handling 7-Hydroxyquinoline-2-carboxylic acid.

PPE Selection Summary
Task / Scenario Eye/Face Protection Hand Protection Respiratory Protection
Storage & Transport Chemical Safety GogglesNitrile GlovesNot Required
Weighing Solid (<1g) Chemical Safety GogglesNitrile GlovesChemical Fume Hood
Weighing Solid (>1g) Goggles & Face ShieldDouble Nitrile GlovesChemical Fume Hood
Preparing Solutions Goggles & Face ShieldDouble Nitrile GlovesChemical Fume Hood
Handling Solutions Chemical Safety GogglesNitrile GlovesWell-ventilated area
Step-by-Step Protocol: Donning and Doffing PPE

A self-validating system requires meticulous attention to the order of operations to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Put on your gloves, ensuring the cuffs go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat: Unbutton and remove your lab coat by folding it in on itself without touching the exterior surface.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan
  • Chemical Waste: All excess solid material and solutions containing 7-Hydroxyquinoline-2-carboxylic acid must be disposed of as hazardous chemical waste in a clearly labeled, sealed container. Do not pour down the drain.[2]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and weighing papers used during handling, must be collected in a designated hazardous waste bag or container for proper disposal.[2]

  • Decontamination: Any non-disposable equipment should be thoroughly decontaminated. Glassware should be rinsed with an appropriate solvent (e.g., ethanol or acetone) in a fume hood, with the rinsate collected as hazardous waste before standard washing.

By adhering to these detailed protocols, you establish a self-validating system of safety, ensuring that the potential hazards of 7-Hydroxyquinoline-2-carboxylic acid are effectively managed. This approach not only protects you and your colleagues but also upholds the integrity of your research by preventing unintended contamination.

References

  • Pharmaffiliates. 7-Hydroxyquinoline-(1H)-2-one. Retrieved from [Link]

Sources

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